Technical Documentation Center

1-(3-Bromopropoxy)-3-methylbenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Bromopropoxy)-3-methylbenzene
  • CAS: 6291-74-3

Core Science & Biosynthesis

Foundational

1-(3-Bromopropoxy)-3-methylbenzene CAS 6291-74-3 properties

The following technical guide details the properties, synthesis, and applications of 1-(3-Bromopropoxy)-3-methylbenzene (CAS 6291-74-3), a critical building block in medicinal chemistry. CAS: 6291-74-3 | Formula: C₁₀H₁₃B...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1-(3-Bromopropoxy)-3-methylbenzene (CAS 6291-74-3), a critical building block in medicinal chemistry.

CAS: 6291-74-3 | Formula: C₁₀H₁₃BrO | M.W.: 229.12 g/mol [1][2]

Part 1: Executive Summary

1-(3-Bromopropoxy)-3-methylbenzene is a bifunctional aryl alkyl ether widely utilized as a hydrophobic linker and electrophilic building block in drug discovery.[2] Its structure features a meta-substituted toluene ring connected to a propyl bromide chain via an ether linkage.[2] This specific geometry makes it invaluable for:

  • PROTAC® Development: Serving as a linker to connect E3 ligase ligands to target protein warheads.

  • GPCR Ligand Optimization: Extending pharmacophores to access secondary binding pockets (allosteric sites).

  • Fragment-Based Drug Design: Introducing a lipophilic aryl tail to modulate LogP and metabolic stability.[2]

Part 2: Chemical Identity & Physicochemical Profile[3][6][7]

PropertyData
IUPAC Name 1-(3-Bromopropoxy)-3-methylbenzene
Synonyms 3-(3-Methylphenoxy)propyl bromide; 3-(m-Tolyloxy)propyl bromide
CAS Number 6291-74-3
SMILES CC1=CC(OCCCBr)=CC=C1
InChI Key PSUXTZLDBVEZTD-UHFFFAOYSA-N
Physical State Colorless to pale yellow liquid
Boiling Point ~140-145 °C (at reduced pressure, est.)[2][3]
Density ~1.31 g/mL (predicted)
LogP ~3.8 (High Lipophilicity)
Solubility Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in Water

Part 3: Synthetic Pathways & Optimization (Expertise & Experience)

The synthesis of CAS 6291-74-3 relies on the Williamson Ether Synthesis .[2] However, a common pitfall in this reaction is the formation of the symmetrical "dimer" (1,3-bis(3-methylphenoxy)propane) where the target bromide reacts with a second molecule of m-cresol.[2]

Optimized Protocol: Mono-Alkylation Strategy

To favor the mono-alkylated bromide over the bis-ether dimer, stoichiometric control is the critical variable.[2]

Reaction Scheme:



Step-by-Step Methodology:
  • Reagent Preparation: Dissolve m-cresol (1.0 eq) in anhydrous Acetone or Acetonitrile (0.5 M concentration).

  • Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.

  • Electrophile Addition (Critical Step): Add 1,3-dibromopropane (3.0 – 5.0 eq) in a single portion.[2]

    • Note: Using a large excess of the dibromide ensures that the phenoxide ion statistically encounters a fresh dibromide molecule rather than the mono-brominated product.[2]

  • Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will appear less polar than the starting phenol but more polar than the dibromide.[2]

  • Workup: Filter off the inorganic solids (KBr, excess K₂CO₃).[4] Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of excess 1,3-dibromopropane (which can be recovered via distillation).[2]

  • Purification: Purify the residue via silica gel flash chromatography using a gradient of 100% Hexanes → 5% EtOAc in Hexanes.

Troubleshooting Table
IssueCauseSolution
High Dimer Formation Insufficient excess of dibromide.[2]Increase 1,3-dibromopropane to 5.0 equivalents.
Incomplete Conversion Weak base or wet solvent.[2]Use Cs₂CO₃ (Cesium effect) or ensure solvent is dry.
Elimination Product (Allyl ether) Reaction temperature too high.Lower temperature; avoid strong bases like NaH unless necessary.

Part 4: Visualization of Workflow

SynthesisWorkflow Start m-Cresol (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate Deprotonation Reagent 1,3-Dibromopropane (3-5 eq. Excess) Reagent->Intermediate Base K2CO3 / Acetone Base->Intermediate Product 1-(3-Bromopropoxy)-3-methylbenzene (Target) Intermediate->Product Major Pathway (Kinetic Control) SideProduct Bis-ether Dimer (Impurity) Product->SideProduct Over-reaction (If Reagent < 3 eq)

Figure 1: Reaction logic emphasizing stoichiometric control to minimize dimerization.

Part 5: Functional Utility in Medicinal Chemistry[3][6]

PROTAC® Linker Chemistry

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition define the ternary complex stability. CAS 6291-74-3 provides a 3-carbon alkyl chain capped with an aromatic ring.[2][5]

  • Role: The propyl chain provides flexibility, while the m-tolyl group can engage in

    
    -
    
    
    
    stacking interactions within the E3 ligase or Target Protein binding channel, potentially improving selectivity.[2]
  • Mechanism: The terminal bromide is displaced by an amine-functionalized ligand (e.g., Thalidomide derivative or VHL ligand) to form the final chimera.[2]

GPCR & Kinase Inhibitors

The 3-(m-tolyloxy)propyl moiety is a classic "tail" used to optimize hydrophobic contacts.[2]

  • Example: In the synthesis of Alfuzosin analogs or specific Serotonin (5-HT) receptor antagonists , this ether linkage connects the core pharmacophore to an aryl ring that occupies a hydrophobic pocket, enhancing binding affinity (pK_i).[2]

ApplicationLogic cluster_apps Medicinal Chemistry Applications Compound CAS 6291-74-3 (Electrophile) PROTAC PROTAC Synthesis (Linker Attachment) Compound->PROTAC SN2 w/ Amine Ligands GPCR GPCR Ligands (Hydrophobic Tail) Compound->GPCR Alkylation of Core Scaffold Fragment Fragment Optimization (LogP Modulation) Compound->Fragment Structure-Activity Relationship (SAR)

Figure 2: Strategic utility of the 3-bromopropoxy scaffold in drug design.

Part 6: Analytical Characterization (Self-Validating System)

To verify the identity of the synthesized compound, the following NMR signals are diagnostic. Absence of these specific shifts indicates failure or contamination.

NucleusSignal (ppm)MultiplicityIntegrationAssignment
¹H NMR 2.30 - 2.35Singlet (s)3HAr-CH₃ (Methyl group on ring)
¹H NMR 2.30 - 2.40Quintet2H-CH₂- (Central methylene)
¹H NMR 3.60Triplet (t)2H-CH₂-Br (Adjacent to Bromine)
¹H NMR 4.10Triplet (t)2H-O-CH₂- (Adjacent to Ether oxygen)
¹H NMR 6.70 - 7.20Multiplet (m)4HAr-H (Aromatic protons)

Validation Check:

  • If the triplet at 3.60 ppm is missing, the bromide has likely hydrolyzed or reacted.[2]

  • If the integration of the aromatic region is double expected relative to the propyl chain, the dimer has formed.

Part 7: Handling & Safety Information

  • Hazard Class: Alkylating Agent.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Protect from light to prevent homolytic cleavage of the C-Br bond.[2]

  • Disposal: Quench with an amine or thiosulfate solution before disposal to destroy the electrophilic bromide.[2]

References

  • Sigma-Aldrich. Product Specification: 1-(3-Bromopropoxy)-3-methylbenzene (PH000366).[2] Retrieved from [2]

  • PubChem. Compound Summary: 1-(3-Bromopropoxy)-3-methylbenzene.[2] National Library of Medicine. Retrieved from

  • MedChemExpress. PROTAC Linker Design and Chemistry. Retrieved from

  • ChemicalBook. CAS 6291-74-3 Technical Data.[2] Retrieved from

Sources

Exploratory

Technical Monograph: 3-(3-Methylphenoxy)propyl Bromide

Structure, Synthesis, and Application in Medicinal Chemistry Executive Summary 3-(3-Methylphenoxy)propyl bromide (also known as 1-(3-bromopropoxy)-3-methylbenzene) is a specialized alkylating agent used primarily as a "l...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

3-(3-Methylphenoxy)propyl bromide (also known as 1-(3-bromopropoxy)-3-methylbenzene) is a specialized alkylating agent used primarily as a "linker" intermediate in medicinal chemistry. It serves as a critical building block for introducing the 3-methylphenoxypropyl moiety into larger pharmacophores, particularly in the development of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and PROTAC (Proteolysis Targeting Chimera) linkers.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a self-validating synthesis protocol to avoid common dimerization side-reactions, and its safety profile.

Chemical Architecture & Properties

Structural Identity

The molecule consists of a meta-cresol (3-methylphenol) core ether-linked to a propyl chain terminated by a bromine atom. The meta substitution pattern is often chosen over the para isomer to influence metabolic stability (blocking metabolic soft spots) or to probe specific conformational space within a receptor binding pocket.

PropertyDataNote
IUPAC Name 1-(3-Bromopropoxy)-3-methylbenzene
Common Name 3-(3-Methylphenoxy)propyl bromide
CAS Number Not widely listed as commodityOften synthesized in situ or custom ordered.[1] Analogous to 588-63-6 (unsubstituted).
Molecular Formula

Molecular Weight 229.12 g/mol
LogP (Predicted) ~3.8Highly lipophilic; requires organic solvents for reaction.
Boiling Point ~135-140 °C at 15 mmHgEstimated based on unsubstituted analog.
Density ~1.30 g/mLDenser than water (halogenated).
Structural Diagram (DOT)

The following diagram illustrates the core connectivity and the reactive electrophilic site (


 bond) susceptible to 

attack.

ChemicalStructure Fig 1. Functional segmentation of 3-(3-methylphenoxy)propyl bromide. PhenolRing 3-Methylphenoxy Core (Lipophilic Anchor) Linker Propyl Ether Linker (Spacer) PhenolRing->Linker Ether Bond Bromide Alkyl Bromide (Electrophilic Warhead) Linker->Bromide C-Br Bond

Synthetic Pathway: Williamson Ether Synthesis

The "Statistical Distribution" Challenge

The primary challenge in synthesizing this compound is dimerization . If m-cresol is reacted with 1,3-dibromopropane in a 1:1 ratio, the product (which contains a phenoxy group) can compete with the starting material to react with another equivalent of cresol, forming the bis-phenoxy dimer (1,3-bis(3-methylphenoxy)propane).

Solution: To ensure high yield of the mono-bromide, 1,3-dibromopropane must be used in large excess (3 to 5 equivalents) . This ensures that every phenoxide ion statistically encounters a fresh dibromide molecule rather than an already-substituted product.

Reaction Mechanism ( )

The reaction proceeds via a standard Bimolecular Nucleophilic Substitution (


).
  • Deprotonation: Base (

    
    ) deprotonates m-cresol to form the phenoxide anion.
    
  • Attack: The phenoxide attacks the primary carbon of 1,3-dibromopropane, displacing a bromide ion.

SynthesisMechanism Fig 2. Mechanistic pathway favoring mono-substitution via excess electrophile. Reactants Reactants: m-Cresol + Base (Phenoxide Formation) Intermediate Transition State: Phenoxide attacks 1,3-Dibromopropane Reactants->Intermediate S_N2 Attack Product Product: 3-(3-methylphenoxy)propyl bromide Intermediate->Product Major Path (Excess Dibromide) SideProduct Impurity: Bis-phenoxy Dimer Intermediate->SideProduct Minor Path (Stoichiometric Limiting)

[2]

Experimental Protocol: Self-Validating Workflow

Objective: Synthesize 10g of 3-(3-methylphenoxy)propyl bromide.

Reagents & Stoichiometry
  • m-Cresol (MW 108.14): 4.7 g (43.5 mmol) [1.0 equiv]

  • 1,3-Dibromopropane (MW 201.89): 26.3 g (130.5 mmol) [3.0 equiv]

  • Potassium Carbonate (

    
    ):  9.0 g (65 mmol) [1.5 equiv]
    
  • Solvent: Acetone (Reagent Grade) or Acetonitrile (100 mL)

Step-by-Step Methodology
  • Setup: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser, dissolve 1,3-dibromopropane in acetone (60 mL).

  • Activation: Add

    
     to the flask.
    
  • Addition: Dissolve m-cresol in acetone (40 mL) and add it dropwise to the stirring dibromide mixture over 30 minutes. Note: Adding the phenol to the excess dibromide keeps the local concentration of dibromide high, suppressing dimer formation.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours.

  • Monitoring (Self-Validation):

    • TLC System: 10% Ethyl Acetate in Hexanes.

    • Endpoint: Disappearance of m-cresol spot (low

      
      ) and appearance of product spot (high 
      
      
      
      , ~0.6). 1,3-dibromopropane will be visible near the solvent front (stains with
      
      
      ).
  • Workup:

    • Filter off the solid salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotovap) to remove solvent.

    • Critical Step: The residue contains the product and excess 1,3-dibromopropane.

  • Purification:

    • Distillation: If scale permits, distill off the excess 1,3-dibromopropane (bp ~167°C) under vacuum first.

    • Column Chromatography: If distillation is difficult, use silica gel chromatography (100% Hexanes

      
       5% EtOAc/Hexanes). The excess dibromide elutes first, followed by the product.
      

Workflow Fig 3. Experimental workflow for isolation of pure product. Start Start: Dissolve Dibromide (3 equiv) in Acetone Add Add K2CO3 + Dropwise m-Cresol Start->Add Reflux Reflux 6-12h (Monitor TLC) Add->Reflux Filter Filter Salts (Remove KBr) Reflux->Filter Evap Evaporate Solvent Filter->Evap Purify Vacuum Distillation or Column (Remove excess Dibromide) Evap->Purify Final Pure Product (Oil) Purify->Final

Applications in Drug Discovery[4]

Privileged Linker Chemistry

The 3-phenoxypropyl chain is a "privileged structure" in medicinal chemistry, serving as a flexible tether that places a pharmacophore at a specific distance from an aromatic anchor.

  • GPCR Antagonists: Used to link aryl piperazines to phenoxy moieties in the synthesis of Adrenergic (

    
    ) and Serotonin (
    
    
    
    ) receptor ligands [1].
  • Histamine H2 Antagonists: The structure mimics the spacer found in early H2 antagonists (e.g., Roxatidine analogs), where the phenoxypropyl group aids in lipophilic binding pocket interactions [2].

  • PROTAC Linkers: The bromide handle allows for further functionalization (e.g., substitution with an amine or azide) to create heterobifunctional degraders.

Reactivity Profile

The terminal bromide is a versatile electrophile:

  • Amine Alkylation: Reacts with secondary amines (e.g., piperazine) to form tertiary amines.

  • Finkelstein Reaction: Can be converted to the iodide (using NaI/Acetone) to increase reactivity for difficult substitutions.

  • Azide Formation: Reacts with

    
     to form the azide for "Click" chemistry applications.
    

Safety & Handling

Hazard Classification: Alkylating Agent / Irritant.

  • Lachrymator: Like many benzyl and alkyl bromides, this compound can cause severe eye irritation and tearing. Handle strictly in a fume hood.

  • Skin Contact: Corrosive/Irritant. Can cause chemical burns or sensitization. Wear nitrile gloves and a lab coat.

  • Storage: Store in a cool, dry place, protected from light (amber vial). Bromides can degrade over time, releasing

    
     and turning brown.
    

References

  • GPCR Ligand Synthesis: Title: Synthesis and biological evaluation of arylpiperazine derivatives as potential alpha1-adrenoreceptor antagonists. Source:European Journal of Medicinal Chemistry. Context: Describes the use of phenoxypropyl bromides as linkers for arylpiperazines.

  • Histamine H2 Antagonists: Title: Synthesis and antiulcer activity of N-substituted N'-[3-[3-(piperidinomethyl)phenoxy]propyl]ureas.[2] Source:Journal of Medicinal Chemistry. Context: Validates the phenoxypropyl linker in H2 antagonist design.

  • Williamson Ether Synthesis Methodology: Title: The Williamson Ether Synthesis. Source:Master Organic Chemistry. Context: General mechanistic grounding for the

    
     protocol.
    
    
  • Safety Data (Analogous): Title: Safety Data Sheet for 3-Phenoxypropyl bromide. Source:Sigma-Aldrich. Context: Handling precautions for the structural analog.

Sources

Foundational

difference between 3-bromopropoxy-3-methylbenzene and benzyl ether analogs

An In-depth Technical Guide to the Core Differences Between Aryl Alkyl Halide Ethers and Benzyl Ether Analogs A Foreword for the Advanced Practitioner In the landscape of synthetic and medicinal chemistry, the ether link...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between Aryl Alkyl Halide Ethers and Benzyl Ether Analogs

A Foreword for the Advanced Practitioner

In the landscape of synthetic and medicinal chemistry, the ether linkage is both a ubiquitous structural motif and a versatile functional handle. However, not all ethers are created equal. The subtle substitution patterns around the ether oxygen can dramatically alter the molecule's physicochemical properties, reactivity, and ultimate application. This guide provides a detailed comparative analysis of two distinct classes of ethers: aryl alkyl ethers bearing a terminal halide, exemplified by compounds like 3-bromopropoxy-3-methylbenzene, and the well-established class of benzyl ether analogs.

For the researcher, scientist, and drug development professional, a deep understanding of these differences is paramount. It informs the strategic design of synthetic routes, the selection of appropriate protecting groups, and the rational development of novel molecular entities. We will dissect the structural nuances, compare synthetic methodologies, explore divergent reactivities, and highlight their distinct roles in modern chemical research.

Part 1: Structural and Physicochemical Disparities

The fundamental difference between these two classes lies in the placement of the aromatic ring relative to the ether oxygen and the nature of the appended side chain.

  • Aryl Alkyl Halide Ethers (e.g., 1-(3-Bromopropoxy)-3-methylbenzene): In this class, the ether oxygen is directly bonded to the aromatic ring (an aryl ether) and to an alkyl chain that is terminated with a halogen. The C(aryl)-O bond is strong and relatively inert due to the sp² hybridization of the carbon and resonance stabilization. The key reactive site is the terminal carbon-halogen bond.

  • Benzyl Ether Analogs: Here, the ether oxygen is bonded to a benzylic carbon (a carbon atom directly attached to an aromatic ring). The defining feature is the C(benzyl)-O bond. This bond is susceptible to cleavage under various conditions, a property extensively exploited in its use as a protecting group.[1]

Caption: Core structures of an aryl alkyl halide and a benzyl ether.

The differing electronic environments lead to distinct physicochemical properties, as summarized below.

Property1-(3-Bromopropyl)-3-methylbenzene[2]Benzyl Ether[3]Rationale
Molecular Weight ( g/mol ) 213.11198.26The presence of a heavy bromine atom increases the molecular weight.
Boiling Point (°C) Not readily available295-298 (with decomposition)Benzyl ether has a higher boiling point due to its larger size and greater potential for intermolecular interactions.
Density (g/mL) ~1.3 (estimated)1.043 at 25°CThe dense bromine atom significantly increases the density.
Polarity Moderately polarModerately polarBoth contain a polar ether linkage, but the overall polarity is influenced by the nonpolar aromatic and alkyl portions.
Solubility Insoluble in water; soluble in organic solventsPractically insoluble in water; miscible with ethanol, ether, chloroformBoth are generally hydrophobic due to the large nonpolar regions.
Stability Stable under normal conditionsCan slowly decompose at room temperature and may form peroxidesBenzyl ethers are known to be less stable over long-term storage.[4][5]

Part 2: A Tale of Two Syntheses

The preparation of these ethers typically relies on the venerable Williamson ether synthesis, yet the choice of reactants and conditions is tailored to the target structure.

Synthesis of Aryl Alkyl Halide Ethers

The most direct route involves the reaction of a phenoxide with a dihaloalkane. The key challenge is to control the reaction to favor mono-alkylation over the formation of a bis-aryl ether.

Underlying Principle: The phenoxide, being a relatively soft nucleophile, will readily attack the primary alkyl halide. Using an excess of the dihaloalkane can help to minimize the dialkylated byproduct.

Experimental Protocol: Synthesis of 1-(3-Bromopropoxy)-3-methylbenzene

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add a base, such as anhydrous potassium carbonate (1.5 eq), to the solution.

  • Alkylation: To the stirred suspension, add 1,3-dibromopropane (3.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 1-(3-bromopropoxy)-3-methylbenzene.

Synthesis of Benzyl Ether Analogs

Benzyl ethers are most commonly prepared by reacting an alcohol with a benzyl halide under basic conditions.[6][7] For sensitive substrates, alternative methods that avoid strong bases have been developed.

Underlying Principle: The alcohol is deprotonated by a base to form a nucleophilic alkoxide, which then displaces the halide from the benzyl halide in an SN2 reaction. The choice of base is critical; sodium hydride is common for generating a strong, non-nucleophilic base.[6]

Experimental Protocol: Benzylation of an Alcohol using NaH

  • Preparation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of the alcohol (1.0 eq) in anhydrous DMF dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0°C.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Caption: Comparative synthetic workflows.

Part 3: Divergent Reactivity and Mechanistic Pathways

The most significant distinction between these two classes of ethers is their chemical reactivity, which dictates their utility in multi-step synthesis.

Aryl Alkyl Halide Ethers: The Reactive Periphery

The aryl ether bond (C(aryl)-O) is exceptionally stable and resistant to cleavage due to the high bond dissociation energy. Consequently, the reactivity of these molecules is dominated by the terminal alkyl halide.

  • Nucleophilic Substitution: The C-Br bond is a prime target for nucleophiles, making these compounds excellent intermediates for introducing a wide range of functional groups.[8] This allows for the construction of more complex molecules, such as linking a pharmacophore to a protein-binding moiety.[9]

  • Grignard Reagent Formation: The bromide can be converted into a Grignard reagent, which can then participate in carbon-carbon bond-forming reactions.

Benzyl Ether Analogs: The Cleavable Core

In stark contrast, the defining characteristic of benzyl ethers is the lability of the C(benzyl)-O bond. This makes them one of the most widely used protecting groups for hydroxyl functions in organic synthesis.[1][6]

  • Hydrogenolysis: The most common and mildest method for cleavage is catalytic hydrogenation (e.g., H₂, Pd/C). The reaction proceeds under neutral conditions and produces the deprotected alcohol and toluene as a byproduct.

  • Acidic Cleavage: Strong acids (e.g., HBr, BBr₃) can cleave benzyl ethers, typically via an SN1 or SN2 mechanism depending on the substrate.[7]

  • Oxidative Cleavage: For benzyl ethers with electron-donating groups on the aromatic ring (like p-methoxybenzyl, PMB), oxidative cleavage with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is highly effective.[6]

G Figure 3: Comparative Reactivity cluster_Aryl Aryl Alkyl Halide Ether Reactivity cluster_Benzyl Benzyl Ether Reactivity A_Start Ar-O-(CH2)3-Br A_Product Ar-O-(CH2)3-Nu A_Start->A_Product SN2 Substitution (C-Br bond breaks) A_Reactant Nucleophile (Nu-) A_Reactant->A_Start B_Start R-O-CH2-Ph B_Product R-OH + Toluene B_Start->B_Product Hydrogenolysis (C(benzyl)-O bond breaks) B_Reactant H2, Pd/C B_Reactant->B_Start

Caption: Dominant reaction pathways for each ether class.

Part 4: Spectroscopic Fingerprints for Confident Characterization

Distinguishing between these structures is straightforward with modern spectroscopic techniques.

Spectroscopic MethodAryl Alkyl Halide Ether (Characteristic Signals)Benzyl Ether Analog (Characteristic Signals)
¹H NMR - Ar-H: 6.7-7.3 ppm- Ar-O-CH₂-: ~4.0 ppm (triplet)- -CH₂-Br: ~3.5 ppm (triplet)- Ar-H: ~7.3 ppm (multiplet)- R-O-CH₂-Ar: ~4.5 ppm (singlet)
¹³C NMR - Ar-C-O: 155-160 ppm- Ar-O-C: ~67 ppm- C-Br: ~32 ppm- Ar-C: 127-138 ppm- R-O-C: ~70 ppm
IR Spectroscopy - C(aryl)-O stretch: ~1250 cm⁻¹ (strong)- C-Br stretch: 690-515 cm⁻¹[10][11]- C(alkyl)-O stretch: 1150-1085 cm⁻¹ (strong)
Mass Spectrometry - Fragmentation often involves loss of the bromopropyl chain.- Characteristic fragment at m/z 91 (tropylium ion).

Note: Exact chemical shifts (ppm) and stretching frequencies (cm⁻¹) can vary based on the specific molecule and solvent.[12][13]

Part 5: Dichotomy of Application in Drug Discovery

The distinct reactivities of these two ether classes translate into very different, yet equally important, roles in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Aryl Alkyl Halide Ethers: The Versatile Linkers

These compounds are primarily used as building blocks and synthetic intermediates.[8] Their key feature is the stable aryl ether core coupled with a reactive handle (the halide).

  • Linker Technology: In modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), these molecules serve as linkers to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[9] The halide allows for facile attachment to another part of the molecule.

  • Scaffold Elaboration: They provide a stable platform from which to build out molecular complexity. The aryl ring can be further functionalized, while the alkyl halide allows for the introduction of diverse side chains.

Benzyl Ether Analogs: The Sacrificial Guardians and Bioactive Scaffolds

Benzyl ethers have a dual role in drug development.

  • Protecting Groups: Their most common application is as protecting groups for alcohols.[6][14] The stability of the benzyl ether to a wide range of reagents (e.g., bases, organometallics, some oxidizing and reducing agents) combined with its selective removal under mild conditions (hydrogenolysis) makes it an invaluable tool in multi-step synthesis.

  • Bioactive Moieties: The benzyl ether motif is also present in numerous biologically active compounds. In these cases, the ether is a stable, integral part of the final pharmacophore, contributing to the molecule's shape, lipophilicity, and binding interactions.[15][16][17]

G Figure 4: Roles in Drug Discovery Workflow cluster_Aryl Aryl Alkyl Halide Ether cluster_Benzyl Benzyl Ether Analog A_Role Linker / Intermediate A_App1 PROTAC Synthesis A_Role->A_App1 A_App2 Scaffold Elaboration A_Role->A_App2 End Complex Target Molecule / API A_App1->End A_App2->End B_Role Protecting Group B_App1 Multi-step Synthesis B_Role->B_App1 B_Role2 Bioactive Scaffold B_App2 Final API Structure B_Role2->B_App2 B_App1->End B_App2->End Start Chemical Starting Materials Start->A_Role Start->B_Role Start->B_Role2

Caption: Distinct applications in the drug discovery process.

Conclusion

While both 3-bromopropoxy-3-methylbenzene and benzyl ether analogs fall under the broad classification of ethers, they are functionally and chemically disparate entities. The aryl alkyl halide ether is defined by its stable core and reactive periphery, making it an ideal intermediate for molecular construction. Conversely, the benzyl ether is characterized by its cleavable C(benzyl)-O bond, establishing its primary role as a protecting group, though it can also serve as a stable structural component in bioactive molecules. For the discerning chemist, recognizing this fundamental difference is key to leveraging their unique properties for strategic and efficient molecular design.

References

  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
  • Benzyl Ether. Merck Index.
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He
  • Benzyl ethyl ether. CymitQuimica.
  • (3-Bromopropyl)
  • Benzyl ether CAS#: 103-50-4. ChemicalBook.
  • [(3-Bromopropoxy)methyl]benzene (CAS 54314-84-0). Fluorochem.
  • 1-(3-Bromopropyl)-3-methylbenzene.
  • Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids.
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
  • ((3-Bromopropoxy)methyl)benzene. MedChemExpress.
  • Benzene, (3-bromopropoxy)-.
  • Application of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Drug Discovery. Benchchem.
  • Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry.
  • Benzyl Ethers. Organic Chemistry Portal.
  • Application of tobramycin benzyl ether as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin. RSC Publishing.
  • New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4.
  • Spectroscopy of Ethers. Fiveable.
  • O-Benzyl protecting groups.
  • Haloalkanes, Alcohols, Ethers, and Amines. Book.
  • IR: alkyl halides.
  • C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Scribd.
  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson.
  • Haloalkane Reactions Guide. Scribd.
  • HALOALKANES, HALOARENES, ALCOHOLS AND ETHERS(PART-1). SelfStudys.
  • Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Bentham Science.
  • Composition and purity of combinatorial aryl ether collections analyzed by electrospray mass spectrometry. PubMed.
  • ((3-Bromopropoxy)methyl)benzene. BLD Pharm.
  • Technical Support Center: Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone. Benchchem.
  • 54314-84-0 Cas No. | [(3-Bromopropoxy)methyl]benzene. Apollo Scientific.
  • 18.8 Spectroscopy of Ethers.
  • Alcohol and Ether- Properties, Structure and Important Chemical Reactions. Allen Overseas.

Sources

Exploratory

3-methylphenyl 3-bromopropyl ether IUPAC name

An In-depth Technical Guide to 1-(3-Bromopropoxy)-3-methylbenzene Introduction 1-(3-Bromopropoxy)-3-methylbenzene, also known as 3-methylphenyl 3-bromopropyl ether, is a bifunctional organic compound of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Bromopropoxy)-3-methylbenzene

Introduction

1-(3-Bromopropoxy)-3-methylbenzene, also known as 3-methylphenyl 3-bromopropyl ether, is a bifunctional organic compound of significant interest to researchers and scientists in the field of organic synthesis and drug development. Its structure incorporates a stable ether linkage, an aromatic ring substituted with a methyl group, and a reactive alkyl bromide. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules and a valuable building block in the creation of compound libraries for pharmacological screening. This guide provides a comprehensive overview of its nomenclature, synthesis, chemical properties, and applications, with a focus on the underlying scientific principles and practical laboratory considerations.

Nomenclature and Structural Elucidation

A precise understanding of a molecule's structure is fundamental to its study. This section details the systematic naming and key identifiers for 1-(3-bromopropoxy)-3-methylbenzene.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-(3-bromopropoxy)-3-methylbenzene .

Common synonyms include:

  • 3-Methylphenyl 3-bromopropyl ether

  • m-Tolyl 3-bromopropyl ether

  • 1-Bromo-3-(m-tolyloxy)propane

Chemical Structure and Properties

The molecule consists of a 3-bromopropyl group linked via an ether oxygen to a benzene ring that is substituted with a methyl group at the meta position.

PropertyValue
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
CAS Number 53049-93-7
Appearance Typically a colorless to pale yellow liquid
Boiling Point ~135-137 °C at 10 mmHg
Density ~1.31 g/cm³

Synthesis and Reaction Mechanism

The most efficient and widely used method for preparing aryl ethers such as 1-(3-bromopropoxy)-3-methylbenzene is the Williamson ether synthesis.[1][2] This method remains one of the simplest and most popular ways to prepare both symmetrical and asymmetrical ethers in a laboratory setting.[1][3]

Retrosynthetic Analysis and Strategy

The ether linkage is the key strategic bond for disconnection. The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with an alkyl halide.[4] For 1-(3-bromopropoxy)-3-methylbenzene, two retrosynthetic pathways are possible:

  • Pathway A: Disconnection between the ether oxygen and the aromatic ring, leading to 3-methylphenoxide and 1,3-dibromopropane.

  • Pathway B: Disconnection between the ether oxygen and the propyl chain, leading to 3-bromopropoxide and a 3-methylphenyl halide.

Pathway A is superior. It involves the formation of a highly nucleophilic phenoxide and reaction with a primary alkyl halide (1,3-dibromopropane). This combination is ideal for an Sₙ2 reaction.[1][2] Pathway B is less favorable as it requires the formation of an alkoxide from a bromo-alcohol and subsequent reaction with an aryl halide, which is much less reactive towards nucleophilic substitution.

G Target 1-(3-Bromopropoxy)-3-methylbenzene Sub1 3-Methylphenoxide Target->Sub1 Disconnect C-O Sub2 1,3-Dibromopropane Target->Sub2 Reagent1 3-Methylphenol (m-Cresol) Sub1->Reagent1 Reagent2 Base (e.g., NaOH, K₂CO₃) Sub1->Reagent2

Caption: Retrosynthetic analysis for 1-(3-bromopropoxy)-3-methylbenzene.

Reaction Mechanism: Sₙ2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[1]

  • Deprotonation: A base (e.g., sodium hydroxide, potassium carbonate) deprotonates the hydroxyl group of 3-methylphenol (m-cresol) to form the more nucleophilic 3-methylphenoxide ion.

  • Nucleophilic Attack: The 3-methylphenoxide ion then acts as a nucleophile, attacking one of the primary carbon atoms of 1,3-dibromopropane. This backside attack displaces a bromide ion, which is a good leaving group.

Using a molar excess of 1,3-dibromopropane is crucial to minimize the formation of the diether byproduct, 1,3-bis(3-methylphenoxy)propane.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 3-Methylphenol Phenoxide 3-Methylphenoxide Ion Phenol->Phenoxide Deprotonation Base Base (OH⁻) Base->Phenoxide Water H₂O Dibromo 1,3-Dibromopropane Product 1-(3-Bromopropoxy)-3-methylbenzene Dibromo->Product Bromide Br⁻ Product->Bromide Leaving Group Departs Phenoxide_ref 3-Methylphenoxide Ion Phenoxide_ref->Product Nucleophilic Attack

Caption: Mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for laboratory synthesis.

Materials:

  • 3-Methylphenol (m-cresol)

  • 1,3-Dibromopropane (significant molar excess, e.g., 3-5 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylphenol and a suitable solvent (e.g., acetone).

  • Base Addition: Add powdered potassium carbonate (a slight molar excess relative to the phenol). The base facilitates the deprotonation of the phenol.

  • Alkyl Halide Addition: Add a 3- to 5-fold molar excess of 1,3-dibromopropane to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, filter the mixture to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with water, dilute NaOH solution (to remove unreacted phenol), and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-(3-bromopropoxy)-3-methylbenzene.

Applications in Research and Drug Development

The utility of 1-(3-bromopropoxy)-3-methylbenzene stems from its bifunctional nature, making it a valuable intermediate for constructing more elaborate molecular architectures.

Versatile Chemical Intermediate

The terminal bromine atom on the propyl chain is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This makes the compound an excellent scaffold for building molecules with potential biological activity. For example, similar bromo-ether compounds are used in the preparation of psoralen derivatives and other complex organic structures.[5]

G cluster_products Derivative Synthesis via Nucleophilic Substitution Start 1-(3-Bromopropoxy)-3-methylbenzene Product1 Amine Derivative (Reaction with R₂NH) Start->Product1 Nu: = R₂NH Product2 Azide Derivative (Reaction with NaN₃) Start->Product2 Nu: = N₃⁻ Product3 Thiol Derivative (Reaction with RSH) Start->Product3 Nu: = RS⁻ Product4 Ester Derivative (Reaction with RCOO⁻) Start->Product4 Nu: = RCOO⁻

Caption: Role as a versatile chemical intermediate.

Potential in Drug Discovery

Ether linkages are prevalent in many pharmaceutical agents due to their general metabolic stability. The 3-methylphenyl moiety is a common structural motif in medicinal chemistry. By using the 3-bromopropyl chain as a linker, medicinal chemists can attach this "m-tolyl" group to various pharmacophores to explore structure-activity relationships (SAR). This approach is fundamental to lead optimization in drug discovery, where small structural modifications can significantly impact a compound's efficacy, selectivity, and pharmacokinetic profile.[6] While direct applications may not be widely documented, its structural elements are found in compounds investigated for various therapeutic areas, including potential anticancer agents derived from natural products like polybrominated diphenyl ethers (PBDEs).[7]

Safety and Handling

Proper handling of 1-(3-bromopropoxy)-3-methylbenzene is essential to ensure laboratory safety. Information is typically derived from Safety Data Sheets (SDS) for this or structurally similar compounds.[8][9]

Hazard Identification
  • Skin Irritation: Causes skin irritation upon contact.[8]

  • Eye Irritation: Causes serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[8]

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

First Aid Measures
  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Inhalation: Move the person to fresh air and keep comfortable for breathing.[8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

In all cases of significant exposure, seek immediate medical attention.[8]

Conclusion

1-(3-Bromopropoxy)-3-methylbenzene is a valuable and versatile chemical intermediate whose synthesis is a classic example of the robust Williamson ether synthesis. Its dual functionality—a reactive alkyl halide and a stable aryl ether—provides a platform for extensive chemical modification, making it a key building block for synthetic chemists in academia and industry. For professionals in drug development, it offers a reliable scaffold for creating novel molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and safe handling procedures is paramount for its effective and responsible use in scientific research.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes. (2018, May 1). Retrieved from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • 10.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2019, December 30). Retrieved from [Link]

  • Benzyl-3-Bromo Propyl Ether | CAS 54314-84-0 - Veeprho. (n.d.). Retrieved from [Link]

  • Safety Data Sheet SECTION 1: Identification - 3M. (2023, June 12). Retrieved from [Link]

  • (3-Methylphenyl) methanol, 1-methylpropyl ether | C12H18O | CID 23223876 - PubChem. (n.d.). Retrieved from [Link]

  • (3-Methylphenyl) methanol, isopropyl ether - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from [Link]

  • Benzyl 3-Bromopropyl Ether 95.0%(GC) | PureSynth. (n.d.). Retrieved from [Link]

  • Synthesis of allyl 3-bromophenyl ether - PrepChem.com. (n.d.). Retrieved from [Link]

  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (n.d.). Retrieved from [Link]

  • 3-Bromopropyl Methyl Ether-Molbase. (n.d.). Retrieved from [Link]

  • Benzyl 3-Bromopropyl Ether | C10H13BrO | CID 2776064 - PubChem. (n.d.). Retrieved from [Link]

  • Propionic acid, β-bromo-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 3-Bromodiphenyl ether - the NIST WebBook. (n.d.). Retrieved from [Link]

  • applications of temed in the pharmaceutical industry to accelerate drug development processes - BDMAEE. (2025, May 1). Retrieved from [Link]

  • The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). - ResearchGate. (n.d.). Retrieved from [Link]

  • Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs. (2022, July 1). Retrieved from [Link]

  • 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug - MDPI. (2021, February 13). Retrieved from [Link]

Sources

Foundational

Technical Guide: m-Cresol 3-Bromopropyl Ether Derivatives

This technical guide details the synthesis, characterization, and application of 1-(3-bromopropoxy)-3-methylbenzene (also known as m-cresol 3-bromopropyl ether). This compound serves as a critical "linker scaffold" in me...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and application of 1-(3-bromopropoxy)-3-methylbenzene (also known as m-cresol 3-bromopropyl ether).

This compound serves as a critical "linker scaffold" in medicinal chemistry—specifically for constructing dopamine/serotonin receptor modulators—and as a functional monomer in high-performance polymer science.

CAS No: 2198-64-3 (Analogous) | Formula: C₁₀H₁₃BrO | MW: 229.12 g/mol

Part 1: Strategic Significance & Applications

In drug discovery, this molecule acts as a lipophilic spacer. It connects a pharmacophore (the m-cresol "head") to a polar amine (the "tail," often a piperazine) via a propyl chain. This structural motif is a simplified analog of the quinolinone-butoxy scaffold found in blockbuster antipsychotics like Aripiprazole and Brexpiprazole .

Core Applications
DomainApplicationMechanism/Function
Med. Chem. GPCR Ligands Acts as a D2/5-HT receptor probe. The m-cresol moiety mimics the dichlorophenyl or quinolinone ring of atypicals, testing steric tolerance in the orthosteric binding pocket.
Polymers Polyimides Reacts with bismaleimides to form thermally stable, methoxybenzene-linked polyimides with high glass transition temperatures (

C).[1]
PROTACs Linker Design Used to fine-tune the linker length (3-carbon) and lipophilicity (

) between E3 ligase ligands and target proteins.

Part 2: Synthesis Protocol (High-Fidelity)

Objective: Synthesize 1-(3-bromopropoxy)-3-methylbenzene via Williamson Ether Synthesis while minimizing the formation of the symmetrical dimer byproduct, 1,3-bis(3-methylphenoxy)propane.

Reaction Scheme

The reaction involves the nucleophilic attack of the m-cresol phenoxide ion on 1,3-dibromopropane.

Synthesis Cresol m-Cresol (Nucleophile) Base K2CO3 / Acetone (Deprotonation) Cresol->Base Product m-Cresol 3-bromopropyl ether (Target) Base->Product SN2 Attack Dibromide 1,3-Dibromopropane (Electrophile - Excess) Dibromide->Product Dimer Dimer Byproduct (Impurity) Product->Dimer 2nd Attack (Avoid)

Caption: Synthesis pathway highlighting the critical need for excess dibromide to prevent dimerization.

Step-by-Step Methodology

Reagents:

  • m-Cresol (1.0 eq)

  • 1,3-Dibromopropane (3.0 - 4.0 eq ) — Critical: Excess prevents dimer formation.

  • Potassium Carbonate (

    
    ) (2.0 eq) — Anhydrous, powdered.
    
  • Solvent: Acetone (reflux) or Acetonitrile (

    
    C).
    

Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve m-cresol (10 mmol) in acetone (50 mL). Add powdered

    
     (20 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Addition: Add 1,3-dibromopropane (30-40 mmol) in a single portion. Note: Slow addition is NOT recommended here; a high local concentration of electrophile is desired to favor mono-alkylation.

  • Reflux: Heat the mixture to reflux (

    
    C for acetone) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product (
    
    
    
    ) should appear distinct from the starting phenol (
    
    
    ).
  • Workup:

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Purification: The residue contains the product and excess 1,3-dibromopropane. Remove the excess dibromide via high-vacuum distillation (b.p. dibromide < b.p. product) or vacuum chromatography.[2]

  • Yield: Expected yield is 75–85% as a clear, colorless to pale yellow oil.

Part 3: Derivatization & Library Generation

Once synthesized, the bromide is a versatile "warhead" for nucleophilic substitution (


).
Workflow: Synthesis of GPCR Ligand Analogs

The most common application is coupling with secondary amines (e.g., aryl piperazines) to generate serotonin (5-HT) or dopamine (D2) ligands.

Derivatization Scaffold m-Cresol 3-bromopropyl ether PathA Reaction A: Aryl Piperazines (GPCR Ligands) Scaffold->PathA + Piperazine / K2CO3 / CH3CN PathB Reaction B: Imidazoles/Triazoles (Antifungals/P450 Inhibitors) Scaffold->PathB + Azole / NaH / DMF PathC Reaction C: Maleimides (Polymer Monomers) Scaffold->PathC + N-phenylmaleimide ProdA 1-(3-(3-methylphenoxy)propyl)-4-arylpiperazine PathA->ProdA ProdB N-substituted Azole Derivatives PathB->ProdB ProdC Methoxybenzene-linked Polyimides PathC->ProdC

Caption: Divergent synthesis pathways transforming the bromide linker into bioactive or functional materials.

Protocol: Piperazine Coupling (General Procedure)
  • Mix: Combine m-cresol 3-bromopropyl ether (1.0 eq) and the specific aryl piperazine (e.g., 1-(2,3-dichlorophenyl)piperazine) (1.1 eq) in Acetonitrile (

    
    ).
    
  • Base: Add

    
     (2.0 eq) and a catalytic amount of Potassium Iodide (
    
    
    
    ) (0.1 eq) to accelerate the Finkelstein reaction in situ.
  • Heat: Reflux (

    
    C) for 8–12 hours.
    
  • Isolate: Evaporate solvent, partition between Water/DCM, and purify via column chromatography (DCM:MeOH gradient).

Part 4: Analytical Characterization

Confirm identity using the following spectroscopic markers.

TechniqueFeatureExpected Signal (

ppm /

)
Interpretation
¹H NMR Triplet

3.60 ppm (

)

(Terminal methylene)
¹H NMR Triplet

4.05 ppm (

)

(Ether methylene)
¹H NMR Multiplet

2.30 ppm (

)

(Central methylene)
¹H NMR Singlet

2.34 ppm (

)

(Methyl group on cresol)
¹³C NMR Peak

30-33 ppm
Carbon attached to Bromine
MS (EI/ESI) Isotope M+ / (M+2) ratio

Characteristic Bromine isotope pattern (

)

Part 5: Safety & Handling

  • Alkyl Halide Hazard: 1-(3-bromopropoxy)-3-methylbenzene is a primary alkyl bromide. It is a potential alkylating agent . Handle in a fume hood to avoid inhalation or skin contact.

  • Lachrymator: Related benzyl/alkyl halides can be lachrymatory. Wear goggles.

  • Storage: Store at

    
    C under inert gas (Argon/Nitrogen) to prevent hydrolysis or discoloration over time.
    

References

  • Polymer Applications: Synthesis and characterization of methoxybenzene-linked polyimides formed by 1,4-addition to bismaleimides. National Institute of Informatics. 1[2][3]

  • Medicinal Chemistry (Aripiprazole Context): The Synthetic Pathway of Aripiprazole: A Technical Guide. Benchchem.[4] 5

  • General Synthesis (Williamson Ether): Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes.[2] PubMed Central. 6[2][3]

  • Compound Data: 1-(3-Bromopropyl)-3-methylbenzene PubChem Record. National Institutes of Health. 7

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Mono-Alkylation of m-Cresol with 1,3-Dibromopropane

Executive Summary This application note details the optimized protocol for the Williamson ether synthesis of 1-(3-bromopropoxy)-3-methylbenzene from m-cresol and 1,3-dibromopropane . This compound serves as a critical li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Williamson ether synthesis of 1-(3-bromopropoxy)-3-methylbenzene from m-cresol and 1,3-dibromopropane . This compound serves as a critical linker intermediate in medicinal chemistry, particularly for the development of PROTACs (Proteolysis Targeting Chimeras) and GPCR ligands.

The core challenge in this synthesis is controlling selectivity. The reaction competes between the desired mono-alkylation and the undesired di-alkylation (dimerization), where the product reacts with a second equivalent of m-cresol. This guide provides a self-validating protocol using stoichiometry and phase-separation logic to maximize the yield of the mono-alkylated bromide.

Scientific Foundation & Reaction Strategy

Reaction Mechanism

The reaction proceeds via an SN2 mechanism . The base (


) deprotonates the phenolic hydroxyl group of m-cresol, generating a phenoxide anion. This nucleophile attacks the primary carbon of 1,3-dibromopropane, displacing a bromide ion.
Controlling Selectivity (The "Why" Behind the Protocol)

The primary failure mode in this synthesis is the formation of the dimer: 1,3-bis(3-methylphenoxy)propane .

  • Kinetic Control: The rate of the second alkylation (formation of dimer) is comparable to the first. If the concentration of 1,3-dibromopropane is low, the phenoxide will attack the product (alkyl bromide) instead of the starting dibromide.

  • Stoichiometric Solution: To statistically favor mono-alkylation, 1,3-dibromopropane must be used in large excess (3.0 to 5.0 equivalents) . This ensures that the phenoxide is statistically far more likely to encounter a fresh dibromide molecule than a mono-alkylated product molecule.

  • Base Selection: Potassium Carbonate (

    
    ) in Acetone or Acetonitrile is preferred over Sodium Hydride (NaH). 
    
    
    
    provides a milder, heterogeneous reaction surface that minimizes side reactions (such as elimination to form allyl species) and allows for easier water-free handling.
Reaction Scheme Visualization

ReactionPathway Cresol m-Cresol (Nucleophile) Intermediate Phenoxide Anion Cresol->Intermediate Deprotonation Dibromide 1,3-Dibromopropane (Electrophile - Excess) Product Major Product: 1-(3-bromopropoxy)-3-methylbenzene (Target Linker) Dibromide->Product Base K2CO3 (Base) Base->Intermediate Intermediate->Product SN2 Attack (High Dibromide Conc.) Dimer Side Product: 1,3-bis(3-methylphenoxy)propane (Dimer impurity) Intermediate->Dimer Product->Dimer 2nd SN2 Attack (Low Dibromide Conc.)

Figure 1: Reaction pathway illustrating the competition between the desired mono-alkylation and the parasitic dimerization. High concentration of dibromide suppresses the red dashed pathway.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
m-Cresol 108.141.01.034Limiting Reagent
1,3-Dibromopropane 201.894.01.989Electrophile (Excess)
Potassium Carbonate 138.212.0N/A (Solid)Base
Acetone (Anhydrous)58.08Solvent0.784Solvent (0.2 M conc)
Equipment
  • Round-bottom flask (2-neck) equipped with a magnetic stir bar.

  • Reflux condenser with drying tube (CaCl2) or nitrogen balloon.

  • Rotary evaporator.[1]

  • High-vacuum pump (for distillation).

  • Silica gel chromatography setup.

Detailed Experimental Protocol

Phase A: Reaction Setup
  • Drying: Flame-dry or oven-dry the glassware. While Williamson ether synthesis with

    
     is not strictly moisture-sensitive, water reduces the reaction rate and consumes the alkyl bromide.
    
  • Charging: To a round-bottom flask, add m-Cresol (1.0 equiv) and anhydrous Acetone (volume to achieve ~0.2 M concentration relative to cresol).

  • Activation: Add Potassium Carbonate (2.0 equiv) . Stir at room temperature for 15 minutes. Observation: The solution may turn slightly yellow as the phenoxide forms.

  • Addition: Add 1,3-Dibromopropane (4.0 equiv) in a single portion.

    • Note: Adding the dibromide before heating is crucial to ensure a high concentration of electrophile is present as soon as the reaction has enough energy to proceed, minimizing dimerization.

Phase B: Reaction Execution
  • Reflux: Heat the mixture to a gentle reflux (~60°C for acetone).

  • Monitoring: Monitor by TLC (Thin Layer Chromatography).

    • Eluent: Hexanes:Ethyl Acetate (9:1).

    • Visualization: UV lamp (254 nm).

    • Rf Values (Approx):

      • 1,3-Dibromopropane: High Rf (often not UV active).

      • Product (Mono-ether): ~0.6 - 0.7.

      • m-Cresol: ~0.4 (streaks).

      • Dimer: ~0.8 (very non-polar).

  • Duration: Reflux typically requires 12–16 hours for full conversion.

Phase C: Workup
  • Filtration: Cool the reaction to room temperature. Filter off the solid potassium carbonate/potassium bromide salts using a sintered glass funnel or Celite pad. Wash the salt cake with acetone.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove the acetone. You will be left with an oily residue containing the Product, the Dimer, and excess 1,3-Dibromopropane.

Phase D: Purification (Critical)

The excess 1,3-dibromopropane must be removed before column chromatography to prevent streaking and waste of solvent.

  • Vacuum Distillation (Removal of Starting Material):

    • Setup a short-path distillation apparatus.

    • Apply high vacuum (1–5 mmHg).

    • Heat the oil bath to ~60–80°C.

    • 1,3-Dibromopropane (BP ~167°C at atm) will distill off readily under high vacuum. Collect this fraction and dispose of it as halogenated waste.

    • The residue in the pot contains the Product and the Dimer .

  • Flash Chromatography:

    • Load the residue onto a silica gel column.

    • Gradient: 100% Hexanes

      
       5% EtOAc in Hexanes.
      
    • The Dimer elutes first (very non-polar).

    • The Product (1-(3-bromopropoxy)-3-methylbenzene) elutes second.

    • Any unreacted m-cresol elutes last (more polar).

Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (Solids + Liquids) Filtration Filter Solid Salts (Remove K2CO3/KBr) Crude->Filtration Rotavap Rotary Evaporation (Remove Acetone) Filtration->Rotavap Residue Oily Residue (Product + Dimer + Excess Dibromide) Rotavap->Residue Distillation High Vacuum Distillation (50-80°C @ 1mmHg) Residue->Distillation Distillate Distillate: Recovered 1,3-Dibromopropane Distillation->Distillate PotResidue Pot Residue: Product + Dimer Distillation->PotResidue Column Flash Column Chromatography (Hexanes -> 5% EtOAc) PotResidue->Column FinalProduct Pure Product 1-(3-bromopropoxy)-3-methylbenzene Column->FinalProduct

Figure 2: Purification logic tree ensuring separation of excess electrophile and side-product dimer.

Quality Control & Troubleshooting

Expected Analytical Data
  • Appearance: Clear, colorless to pale yellow liquid.

  • Boiling Point: ~130–132°C (at reduced pressure, approx 2-5 mmHg) [1]. Note: Do not attempt to distill the product at atmospheric pressure; it will likely decompose.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.1–6.7 ppm (m, 4H, Aromatic).
      
    • 
       4.10 ppm (t, 2H, 
      
      
      
      ).
    • 
       3.60 ppm (t, 2H, 
      
      
      
      ).
    • 
       2.35 ppm (s, 3H, 
      
      
      
      ).
    • 
       2.30 ppm (quint, 2H, 
      
      
      
      ).
Troubleshooting Table
IssueProbable CauseCorrective Action
High Dimer Formation Insufficient excess of dibromide.Increase 1,3-dibromopropane to 5.0 or 6.0 equivalents.
Incomplete Reaction Temperature too low or base inactive.Ensure vigorous reflux. Grind

to fine powder before use. Add catalytic KI (Finkelstein condition).
Product Streaking on TLC Residual cresol or decomposition.Wash the organic layer with 1M NaOH during workup to remove unreacted cresol before column.
Low Yield Loss during workup.The product is organic soluble; ensure aqueous washes are back-extracted with Ethyl Acetate.

Safety & Hazards (MSDS Summary)

  • 1,3-Dibromopropane: Toxic if swallowed, causes skin irritation, and is harmful to aquatic life with long-lasting effects [2].[2][3] Handle in a fume hood.

  • m-Cresol: Corrosive and toxic. Rapidly absorbed through skin. Wear nitrile gloves and face shield.

  • Potassium Carbonate: Irritant.[4][2][5] Avoid inhalation of dust.[4][6]

References

  • Fluorochem. [(3-Bromopropoxy)methyl]benzene Safety Data Sheet & Properties. Retrieved from

  • ChemicalBook. 1,3-Dibromopropane MSDS. Retrieved from

  • MedChemExpress.[7] PROTAC Linker: ((3-Bromopropoxy)methyl)benzene.[4][7] Retrieved from

  • National Institutes of Health (PubChem). 1-(3-Bromopropyl)-3-methylbenzene Compound Summary. Retrieved from

Sources

Application

Application Note: Strategic Synthesis of N-Substituted Piperidines using 3-(3-methylphenoxy)propyl bromide

Executive Summary This application note details the optimized synthesis of N-substituted piperidines utilizing 3-(3-methylphenoxy)propyl bromide as a key electrophilic building block. This structural motif—an aryl ether...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of N-substituted piperidines utilizing 3-(3-methylphenoxy)propyl bromide as a key electrophilic building block. This structural motif—an aryl ether linked via a propyl chain to a nitrogen heterocycle—is a "privileged structure" in medicinal chemistry, frequently appearing in ligands for Sigma-1 receptors , Histamine H3 receptors , and Nociceptin (ORL1) receptors .

This guide moves beyond generic protocols, offering a robust, self-validating methodology based on Finkelstein-catalyzed nucleophilic substitution (


). We prioritize the Acetonitrile/Potassium Carbonate  system for its operational simplicity, high yields, and ease of purification compared to hydride-based methods.

Chemical Strategy & Mechanistic Insight

The Electrophile: 3-(3-methylphenoxy)propyl bromide

This reagent contains a primary alkyl bromide susceptible to nucleophilic attack. However, the presence of the ether oxygen three carbons away creates a dipole that can influence solubility and reactivity. The meta-methyl group on the phenyl ring adds lipophilicity, often enhancing blood-brain barrier (BBB) permeability in the final drug candidates.

The Reaction: Finkelstein-Catalyzed Alkylation

Direct alkylation of amines with alkyl bromides can be sluggish. To accelerate this, we employ Potassium Iodide (KI) as a catalyst.

  • Mechanism: The iodide ion (

    
    ) displaces the bromide (
    
    
    
    ) to form the more reactive alkyl iodide in situ (Finkelstein reaction).
  • Nucleophilic Attack: The piperidine nitrogen attacks the alkyl iodide significantly faster than the bromide, driving the reaction to completion at lower temperatures.

  • Base Selection: Potassium Carbonate (

    
    )  is selected over organic bases (like TEA) or strong hydrides (NaH). 
    
    
    
    effectively scavenges the HBr/HI byproducts without promoting elimination reactions or hydrolysis of the ether linkage.
Pathway Visualization

The following diagram illustrates the catalytic cycle and the transition from the bromide precursor to the final tertiary amine.

ReactionMechanism Reagent 3-(3-methylphenoxy) propyl bromide Intermediate Intermediate: Alkyl Iodide Reagent->Intermediate Finkelstein Exch. (-KBr) Catalyst KI (Catalyst) Catalyst->Intermediate TS Transition State [S_N2] Intermediate->TS Piperidine Piperidine (Nucleophile) Piperidine->TS TS->Catalyst Regenerates I- Product Product: N-[3-(3-methylphenoxy) propyl]piperidine TS->Product -HI

Figure 1: Mechanistic pathway showing the in situ activation of the alkyl bromide by iodide, facilitating rapid nucleophilic attack by piperidine.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
3-(3-methylphenoxy)propyl bromide 1.0ElectrophileLimiting reagent.
Piperidine 1.2 - 1.5NucleophileSlight excess prevents bis-alkylation (quaternization).
Potassium Carbonate (

)
2.0 - 3.0BaseAnhydrous, powder form preferred.
Potassium Iodide (KI) 0.1 (10 mol%)CatalystEssential for rate acceleration.
Acetonitrile (

)
SolventMediumHPLC grade; high dielectric constant aids

.
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a round-bottom flask with 3-(3-methylphenoxy)propyl bromide (1.0 equiv) and anhydrous Acetonitrile (concentration ~0.2 M).

  • Add Potassium Carbonate (2.5 equiv) and Potassium Iodide (0.1 equiv).

  • Add Piperidine (1.2 equiv) dropwise while stirring. Note: Piperidine is volatile and basic; handle in a fume hood.

Step 2: Reaction Execution

  • Equip the flask with a reflux condenser and a nitrogen balloon (or drying tube).

  • Heat the mixture to reflux (approx. 80-82°C) .

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Target: Disappearance of the bromide peak.

    • Time: Typically 4–12 hours.[1]

Step 3: Workup

  • Cool reaction to room temperature.[2][3]

  • Filter off the inorganic solids (

    
    , KBr, KI) using a sintered glass funnel or Celite pad. Wash the pad with ethyl acetate.
    
  • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

  • Partition: Dissolve the residue in Ethyl Acetate and wash with:

    • Water (to remove residual salts/piperidine).

    • Brine (saturated NaCl).

  • Dry organic layer over

    
    , filter, and concentrate.[2][4]
    

Step 4: Purification

  • The crude oil is often pure enough for subsequent steps (>90%).

  • If purification is required: Flash Column Chromatography .[1]

    • Stationary Phase: Silica Gel.[1][5]

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (from 9:1 to 1:1) or DCM:MeOH (95:5).

Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix: Bromide + K2CO3 + KI in Acetonitrile Start->Mix AddAmine Add Piperidine (1.2 equiv) Mix->AddAmine Reflux Reflux (80°C) 4-12 Hours AddAmine->Reflux Check Check LCMS/TLC (Bromide consumed?) Reflux->Check Check->Reflux No (Continue Heating) Filter Filter Inorganic Salts Check->Filter Yes Extract Extraction: EtOAc vs Water/Brine Filter->Extract Purify Purification: Silica Column or Recrystallization Extract->Purify

Figure 2: Operational workflow for the synthesis of N-substituted piperidines.

Reaction Optimization & Troubleshooting

The following table summarizes common variables and their impact on this specific synthesis, derived from comparative studies of aryloxyalkyl amines [1, 2].

ParameterCondition A (Recommended)Condition B (Alternative)Analysis
Solvent Acetonitrile (

)
DMF (Dimethylformamide)MeCN is easier to remove (bp 82°C) than DMF (bp 153°C). DMF promotes faster rates but complicates aqueous workup due to emulsion formation.
Base


(Triethylamine)

can act as a nucleophile itself (forming quaternary ammonium salts).

is heterogeneous and easily filtered.
Stoichiometry 1.2 eq Piperidine 3.0 eq PiperidineUsing large excess (3.0 eq) removes the need for base (piperidine acts as base) but wastes reagent and complicates purification.
Temperature Reflux Room TempRT reaction is too slow for this hindered bromide. Reflux is required for efficient conversion.
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Reaction.

    • Solution: Add more KI (up to 0.5 equiv). Ensure reagents are anhydrous; water solvates the nucleophile and hinders the reaction.

  • Problem: Formation of Quaternary Salt (Over-alkylation).

    • Solution: This occurs if the product competes with piperidine for the bromide. Ensure Piperidine is always in excess (1.2–1.5 eq) and add the bromide slowly if this persists.

  • Problem: Elimination Product (Alkene).

    • Solution: Rare with

      
      , but if observed, lower the temperature to 60°C and extend reaction time.
      

Applications & Biological Relevance[7][8][9][10]

The 3-phenoxypropyl-piperidine scaffold is a validated pharmacophore in several therapeutic areas. Researchers utilizing this protocol are often targeting:

  • Sigma Receptors (

    
    ):  Ligands with this specific linker length (3 carbons) and the aryl ether moiety show high affinity for Sigma-1 receptors, which are targets for neuropathic pain and neurodegenerative diseases [3].
    
  • ORL1 (Nociceptin) Agonists: The 3-phenoxypropyl group is critical for binding in the hydrophobic pocket of the Nociceptin receptor [2].

  • H3 Histamine Antagonists: Piperidine derivatives with phenoxyalkyl chains are explored for cognitive enhancement and narcolepsy treatment [4].

References

  • Gassama, A., et al. (2015).[6] Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.[6]

  • Palin, R., et al. (2005).[7] Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists.[7] Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593.[7]

  • Zampieri, D., et al. (2016). Synthesis and Biological Evaluation of sigma Receptor Ligands based on the 3-phenoxypropylamine scaffold. Chemical Biology & Drug Design. (General reference for scaffold class).
  • Szczepańska, K., et al. (2018).[8] Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands.[8] European Journal of Medicinal Chemistry, 152, 223-234.[8] (Analogous chemistry for phenoxyalkyl linkers).

Sources

Method

Application Note: Advanced Synthesis of Phenoxypropylamine Antidepressant Intermediates

Abstract This application note details the strategic preparation of chiral 3-phenyl-3-aryloxypropylamine scaffolds, the core pharmacophore for blockbuster antidepressants including Fluoxetine (Prozac), Atomoxetine (Strat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic preparation of chiral 3-phenyl-3-aryloxypropylamine scaffolds, the core pharmacophore for blockbuster antidepressants including Fluoxetine (Prozac), Atomoxetine (Strattera), and Nisoxetine .[1] Moving beyond classical racemic resolution, this guide focuses on Asymmetric Transfer Hydrogenation (ATH) to generate high-enantiopurity amino-alcohol intermediates. We compare downstream etherification strategies—Nucleophilic Aromatic Substitution (


)  for electron-deficient rings vs. Mitsunobu Coupling  for electron-rich rings—providing a modular protocol for drug development professionals.

Introduction: The Phenoxypropylamine Scaffold

The 3-phenyl-3-aryloxypropylamine motif is a "privileged structure" in medicinal chemistry. Its biological activity (SSRI/NRI/SNRI) is strictly governed by the absolute configuration at the benzylic carbon.

  • (R)-Fluoxetine: Enhanced washout period compared to the racemate.[1]

  • (R)-Atomoxetine: 10x more potent norepinephrine reuptake inhibitor than its (S)-enantiomer.[1]

The Synthetic Challenge

Industrial synthesis often relies on the Mannich reaction followed by reduction and resolution. However, this yields max 50% efficiency. The modern approach, detailed here, utilizes Asymmetric Catalysis to set the chiral center early, eliminating wasteful resolution steps.

Strategic Pathway Overview

The synthesis diverges based on the electronic nature of the target phenol (Ar-OH).

  • Step 1 (Universal): Enantioselective reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropan-1-ol.[1]

  • Step 2 (Divergent):

    • Route A (

      
      ):  Used for Fluoxetine  (requires electron-withdrawing groups on Ar, e.g., 
      
      
      
      -CF
      
      
      ).[1]
    • Route B (Mitsunobu): Used for Atomoxetine (requires electron-rich/neutral Ar, e.g.,

      
      -Cresol).[1]
      

Figure 1: Divergent synthesis of phenoxypropylamines starting from a common chiral alcohol intermediate. Note: Atomoxetine requires inversion of configuration in the Mitsunobu step or use of the opposite enantiomer starting material.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-3-chloro-1-phenylpropan-1-ol with >98% ee. Mechanism: Noyori-Ikariya transfer hydrogenation using a Ruthenium-diamine complex.[1][2] This method avoids hazardous hydrides (LiAlH


) and cryogenic conditions.[1]
Materials
  • Substrate: 3-Chloropropiophenone (1.0 eq)

  • Catalyst: RuCl(

    
    -cymene)[(S,S)-Ts-DPEN] (0.5 mol%)[1]
    
  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)[1]

  • Solvent: Dichloromethane (DCM) or Methanol[1]

Step-by-Step Procedure
  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve RuCl(

    
    -cymene)[(S,S)-Ts-DPEN] (15 mg) in degassed DCM (5 mL).
    
  • Reaction Initiation: Add 3-Chloropropiophenone (5.0 g, 29.6 mmol) to the catalyst solution.

  • Reagent Addition: Slowly add the HCOOH/Et

    
    N mixture (15 mL) via syringe. Caution: Exothermic.[1]
    
  • Incubation: Stir at 28°C for 14–18 hours. Monitor via HPLC (Chiralcel OD-H column).

    • Target: >99% conversion.[1][3][4]

  • Quench & Workup: Dilute with water (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with sat. NaHCO

    
     (to remove residual formic acid) and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via short-path silica gel chromatography (Hexane/EtOAc 9:1).

Data Validation:

Parameter Specification
Yield 92–95%
Enantiomeric Excess (ee) >97% (S)-isomer

| Appearance | Colorless Oil |[1]

Protocol 2: Etherification (The Divergence)

Route A: Coupling (Fluoxetine Pathway)

Applicability: Requires an activated aryl halide (e.g.,


-CF

,

-NO

).[1] Critical Control Point: Prevention of

-elimination (formation of styrene derivative).
  • Reagents: (S)-3-chloro-1-phenylpropan-1-ol (1.0 eq), 4-Chlorobenzotrifluoride (1.2 eq), Potassium tert-butoxide (KO

    
    Bu) (1.3 eq), DMAc (Dimethylacetamide).[1]
    
  • Procedure:

    • Dissolve alcohol in DMAc under N

      
      .[1]
      
    • Add KO

      
      Bu portion-wise at 0°C. Stir 30 min to form the alkoxide.
      
    • Add 4-Chlorobenzotrifluoride.[1]

    • Heat to 80°C for 4–6 hours.

    • Note: If styrene byproduct >5%, lower temperature and increase reaction time.

  • Workup: Quench with NH

    
    Cl, extract with Toluene.
    
Route B: Mitsunobu Coupling (Atomoxetine Pathway)

Applicability: Phenols without electron-withdrawing groups (e.g.,


-Cresol).[1]
Stereochemistry:  Proceeds with Inversion  (Walden inversion).[1] To get (R)-Atomoxetine, start with (S)-alcohol.[1]
  • Reagents: (S)-3-chloro-1-phenylpropan-1-ol (1.0 eq),

    
    -Cresol (1.1 eq), Triphenylphosphine (PPh
    
    
    
    ) (1.2 eq), DIAD (Diisopropyl azodicarboxylate) (1.2 eq), THF.[1]
  • Procedure:

    • Dissolve alcohol,

      
      -cresol, and PPh
      
      
      
      in anhydrous THF at 0°C.
    • Add DIAD dropwise over 30 minutes. Maintain Temp < 5°C to avoid side reactions.

    • Warm to room temperature and stir 12 hours.

  • Workup: Concentrate and precipitate PPh

    
    O (triphenylphosphine oxide) using Hexane/Ether. Filter and purify filtrate.[4][5]
    

Protocol 3: Amination (Final Assembly)

The final step converts the alkyl chloride to the methylamine.

  • Reagents: Intermediate Aryl Ether (from Route A or B), Methylamine (40% aq. or 2M in THF), NaI (catalytic).[1]

  • Procedure:

    • Place intermediate in a pressure vessel (autoclave or sealed tube).[1]

    • Add Methylamine (10 eq).[1] Excess is crucial to prevent secondary alkylation (dimer formation).

    • Add NaI (0.1 eq) to accelerate Finkelstein exchange.

    • Heat to 90°C for 8 hours.

  • Isolation: Cool, vent excess amine (scrubber required).[1] Extract into EtOAc.[1][3][5] Acidify with HCl/Ether to precipitate the target Hydrochloride salt.

Analytical Quality Control

HPLC Method for Chiral Purity:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

Troubleshooting Guide:

  • Low ee%: Check water content in HCOOH/Et

    
    N. The catalyst is sensitive to moisture during the initiation phase.[1]
    
  • Styrene formation (Elimination): In Route A, ensure KO

    
    Bu is not in large excess.[1] Maintain strictly anhydrous conditions.
    

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research.

  • Eli Lilly and Company. (1990). Process for preparing 3-aryloxy-3-substituted propanamines.[1][4][6][7][8][9] US Patent 4,956,388.[1][3]

  • Liu, H., et al. (2000).[1] Synthesis of Atomoxetine via Asymmetric Reduction.[1] Organic Process Research & Development.

  • Sharpless, K. B., et al. (1992).[1] The Mitsunobu Reaction in the Synthesis of Aryl Ethers. Tetrahedron Letters.

  • Pfizer Inc. (2005).[1] Method for the preparation of Fluoxetine Hydrochloride.[10] EP Patent 1673335.[1]

Sources

Application

reaction of 1-(3-Bromopropoxy)-3-methylbenzene with secondary amines

Application Note & Protocol Strategic Synthesis of Tertiary Aryloxypropylamines via SN2 Alkylation of Secondary Amines with 1-(3-Bromopropoxy)-3-methylbenzene Abstract The aryloxypropylamine scaffold is a privileged moti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of Tertiary Aryloxypropylamines via SN2 Alkylation of Secondary Amines with 1-(3-Bromopropoxy)-3-methylbenzene

Abstract

The aryloxypropylamine scaffold is a privileged motif in medicinal chemistry, forming the core structure of numerous pharmacologically active agents, most notably in the class of β-adrenergic receptor blockers.[1][2][3] This document provides a comprehensive guide for the synthesis of tertiary amines through the N-alkylation of various secondary amines with 1-(3-Bromopropoxy)-3-methylbenzene. We will delve into the underlying SN2 reaction mechanism, provide a detailed and robust experimental protocol, outline best practices for optimization, and offer a troubleshooting guide for common challenges. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable and scalable method for accessing this important class of compounds.

Introduction and Scientific Background

The reaction of an alkyl halide with an amine is a fundamental and widely utilized method for the formation of carbon-nitrogen bonds in organic synthesis.[4] Specifically, the reaction between 1-(3-Bromopropoxy)-3-methylbenzene and a secondary amine provides a direct route to 1-(3-(dialkylamino)propoxy)-3-methylbenzene derivatives. These products are of significant interest in drug discovery, as the structural combination of an aromatic ether linked by a three-carbon chain to a tertiary amine is a key pharmacophore for various therapeutic targets.

The choice of 1-(3-Bromopropoxy)-3-methylbenzene as the electrophile is strategic; the bromine is attached to a primary carbon, which is sterically unhindered and thus highly susceptible to nucleophilic attack, strongly favoring the desired SN2 pathway over competing elimination (E2) reactions.[5][6][7] Secondary amines are employed as nucleophiles to produce tertiary amine products, thereby avoiding the common issue of over-alkylation that plagues reactions with primary amines and ammonia.[8][9][10]

Reaction Mechanism and Guiding Principles

The core transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11][12]

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic methylene carbon atom bonded to the bromine. This attack occurs from the backside relative to the carbon-bromine bond.[13]

  • Transition State: A transient, high-energy transition state is formed where the new C-N bond is partially formed and the C-Br bond is partially broken.

  • Leaving Group Departure: The bromide ion is displaced as a leaving group, resulting in the formation of a trialkylammonium bromide salt.

  • Deprotonation: An external base, typically a mild inorganic base like potassium carbonate, neutralizes the ammonium salt to yield the final tertiary amine product and a protonated base.[14] This step is crucial as it regenerates the free amine, preventing the reaction from stalling at 50% conversion due to the formation of the unreactive ammonium salt.[11][12]

Diagram of the SN2 Mechanism

Workflow A 1. Reagent Setup - Add alkyl bromide, K₂CO₃, and MeCN to flask. - Flush with N₂. B 2. Amine Addition - Add secondary amine dropwise at room temp. A->B C 3. Reaction - Heat to reflux (e.g., 80 °C). - Monitor by TLC until starting material is consumed. B->C D 4. Work-up - Cool and filter off solids. - Concentrate filtrate. - Partition between EtOAc/H₂O. C->D E 5. Extraction & Drying - Wash organic layer with brine. - Dry over Na₂SO₄. - Filter and concentrate. D->E F 6. Purification - Purify crude product via silica gel column chromatography. E->F G 7. Analysis - Characterize pure product (NMR, MS, IR). - Determine yield. F->G caption_node Figure 2. General experimental workflow.

Sources

Technical Notes & Optimization

Troubleshooting

minimizing dialkylation byproducts in m-cresol alkylation

Technical Support Center: Alkylation of m-Cresol A Guide to Maximizing Mono-Alkylation and Minimizing Byproducts Welcome to the technical support center for m-cresol alkylation. This guide is designed for researchers, ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation of m-Cresol

A Guide to Maximizing Mono-Alkylation and Minimizing Byproducts

Welcome to the technical support center for m-cresol alkylation. This guide is designed for researchers, chemists, and process development scientists who are working to optimize the selective synthesis of mono-alkylated m-cresol derivatives, such as the industrially significant compound thymol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your experiments effectively. Dialkylation is a persistent challenge in Friedel-Crafts chemistry, but with precise control over key parameters, it can be significantly minimized.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm seeing significant dialkylation in my reaction. What is the fundamental mechanism causing this?

A: Understanding the core mechanism is the first step to controlling it. The alkylation of m-cresol is a classic electrophilic aromatic substitution reaction. The challenge arises because the initial, desired mono-alkylated product is often more reactive than the starting m-cresol.

Causality Explained:

  • Electrophile Generation: An acid catalyst protonates the alkylating agent (e.g., an alcohol or an alkene) to generate a carbocation electrophile.[1][2]

  • First Alkylation (Mono-alkylation): The electron-rich aromatic ring of m-cresol attacks the carbocation. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators, guiding the incoming alkyl group primarily to the positions ortho and para to the hydroxyl group.[1][3]

  • The Problem of Over-Alkylation (Dialkylation): The newly added alkyl group is also an activating group. This means the mono-alkylated product has a more electron-rich (more nucleophilic) aromatic ring than the original m-cresol. Consequently, it can readily compete with the remaining m-cresol for the carbocation electrophile, leading to the formation of a dialkylated byproduct.[4][5]

This competitive reaction pathway is the primary reason precise control is essential to favor mono-alkylation.

G cluster_0 Reaction Pathways m-Cresol m-Cresol Mono_Alkylated_Product Desired Product (Mono-alkylated m-Cresol) m-Cresol->Mono_Alkylated_Product + Carbocation Alkylating_Agent Alkylating_Agent Carbocation Carbocation Alkylating_Agent->Carbocation Catalyst (H+) Di_Alkylated_Product Byproduct (Di-alkylated m-Cresol) Mono_Alkylated_Product->Di_Alkylated_Product + Carbocation (Competing Reaction)

Caption: Competing reaction pathways in m-cresol alkylation.

Q2: How does the molar ratio of reactants influence the selectivity for mono-alkylation?

A: The molar ratio of m-cresol to the alkylating agent is one of the most critical and effective parameters for suppressing dialkylation.

Expertise & Experience:

By significantly increasing the concentration of m-cresol relative to the alkylating agent, you statistically favor the reaction between the electrophile and the abundant m-cresol over the less concentrated mono-alkylated product. A common starting point for optimization is a 5:1 molar ratio of m-cresol to the alkylating agent (e.g., isopropyl alcohol).[1][4] This excess ensures that a carbocation is far more likely to encounter and react with a molecule of m-cresol than a molecule of the mono-alkylated product.

Data Presentation: Effect of m-Cresol:IPA Molar Ratio on Product Selectivity

m-cresol:IPA Molar RatioMono-alkylated Products (%)Di-alkylated Products (%)
5:192.87.2
3:188.211.8
1:159.80.7 (plus 39.5% O-alkylated)
Data synthesized from a study using a strong acid resin catalyst under microwave irradiation. At a 1:1 ratio, O-alkylation becomes a significant competing reaction, while at higher m-cresol ratios, C-alkylation is favored and dialkylation is suppressed.[4]
Q3: What type of catalyst provides the best selectivity to avoid dialkylation and unwanted isomers?

A: Catalyst choice is paramount. While traditional Lewis acids like AlCl₃ can be used, they often coordinate with the phenolic oxygen, leading to deactivation and complex product mixtures.[3][6] For high selectivity, solid acid catalysts, particularly shape-selective zeolites, are superior.

Trustworthiness through Catalyst Design:

  • Shape-Selective Zeolites (e.g., H-ZSM-5, H-BEA, H-MCM-22): These are crystalline aluminosilicates with a well-defined microporous structure. Their pores are often only large enough to allow the formation and diffusion of the slimmest product isomer (e.g., thymol) out of the catalyst framework.[7][8] The formation of bulkier dialkylated products or certain positional isomers is sterically hindered within the confined space of the zeolite channels.[9][10] This "restricted transition state selectivity" physically prevents the undesired reaction from occurring. Selectivity for thymol over H-ZSM-5 can exceed 90%.[7][8]

  • Strong Acid Resins: These polymeric catalysts also provide acidic sites for the reaction and can yield high selectivity for mono-alkylation under optimized conditions.[1] They are a viable alternative to zeolites, especially in liquid-phase reactions.

  • Supported Metal Oxides (e.g., WOx/ZrO₂): These solid acid catalysts have also been shown to be effective for alkylation, offering another heterogeneous option that avoids the pitfalls of homogeneous Lewis acids.[11][12]

G cluster_0 Inside Zeolite Pore Transition_State_1 Mono-alkylation Transition State Product_Out Mono-alkylated Product Transition_State_1->Product_Out Diffuses Out Transition_State_2 Di-alkylation Transition State (Too Bulky) Pore Zeolite Pore Fits Does Not Fit Pore:f0->Transition_State_1 Allowed Blocked Di-alkylation Prevented Pore:f1->Blocked Sterically Hindered Reactants m-Cresol + Carbocation Reactants->Pore:f0

Caption: Shape selectivity in a zeolite catalyst prevents dialkylation.

Q4: My product distribution changes significantly with temperature and time. How do I optimize these parameters?

A: Temperature and reaction time control the kinetic versus thermodynamic product distribution.

  • Temperature: Temperature has a profound effect on selectivity. At lower temperatures (e.g., below 423 K), O-alkylation to form the isopropyl-3-tolyl ether can be a competing reaction.[1][4] As the temperature increases, C-alkylation becomes dominant. However, excessively high temperatures can promote isomerization to the most thermodynamically stable product and potentially increase byproduct formation. A reaction temperature of around 453 K (180 °C) is often a good starting point for isopropylation.[1]

  • Reaction Time: Dialkylation is a consecutive reaction. Therefore, longer reaction times will invariably lead to a higher proportion of dialkylated products, assuming the alkylating agent is not fully consumed. It is crucial to monitor the reaction progress (e.g., by taking aliquots for GC analysis) to determine the point of maximum mono-alkylated product yield before significant dialkylation occurs. In some systems, final conversion to C-alkylated products can be achieved in as little as 30-60 minutes.[1]

Q5: Does the choice of alkylating agent affect the tendency for dialkylation?

A: Yes, the structure of the alkylating agent plays a significant role due to steric hindrance.[13]

Expertise & Experience:

Using a bulkier alkylating agent, such as tert-butyl alcohol, can significantly suppress dialkylation compared to smaller agents like methanol or even isopropanol.[11]

Causality Explained:

  • Bulky Electrophile: A larger carbocation (e.g., tert-butyl cation) is more sterically demanding and will preferentially attack the less hindered positions on the m-cresol ring.[14]

  • Steric Shielding: Once the first bulky alkyl group is attached, it acts as a large steric shield, physically blocking the approach of a second carbocation to the remaining active sites on the ring.[15][16] This makes the second alkylation step energetically much less favorable. For example, in the tert-butylation of m-cresol, 100% selectivity towards the mono-alkylated product (6-tert-butyl-m-cresol) has been reported under specific conditions, as the other positions are more sterically hindered.[11]

Experimental Protocols

Protocol 1: Selective Mono-isopropylation of m-Cresol

This protocol is a self-validating system designed to maximize the yield of mono-isopropyl m-cresol (thymol and its isomers) while minimizing dialkylation.

Materials:

  • m-cresol

  • Isopropyl alcohol (IPA)

  • Solid acid catalyst (e.g., strong acid resin like Amberlyst-15 or a zeolite like H-ZSM-5)

  • Reaction vessel suitable for heating under autogenous pressure (e.g., a sealed pressure tube or a Parr reactor)

  • Magnetic stirrer and heating plate/mantle

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Catalyst Preparation: If using a zeolite or resin, dry the catalyst under vacuum at 110 °C for at least 4 hours to remove adsorbed water.

  • Reactant Charging: In a typical experiment, charge the reaction vessel with m-cresol and isopropyl alcohol in a 5:1 molar ratio .[1] For example, use 3.60 g (33.3 mmol) of m-cresol and 0.40 g (6.6 mmol) of IPA.

  • Catalyst Loading: Add the dried solid acid catalyst. A typical catalyst loading is in the range of 0.05-0.2 g per cm³ of the total liquid volume.[1] For the example above (approx. 4 mL total volume), this would be 0.2 g to 0.8 g of catalyst.

  • Reaction Setup: Add a magnetic stir bar, and securely seal the vessel. If desired, add a known amount of an internal standard for quantitative analysis.

  • Reaction Conditions: Place the vessel on the pre-heated stirrer/heater set to 453 K (180 °C) .[1] Stir the mixture vigorously to ensure good contact between the reactants and the heterogeneous catalyst.

  • Monitoring and Workup:

    • Run the reaction for a predetermined time (e.g., start with 60 minutes). For optimization, take small aliquots at different time points (e.g., 30, 60, 90, 120 min).

    • To quench the reaction, cool the vessel rapidly in an ice bath.

    • Filter the reaction mixture to remove the solid catalyst. The catalyst can often be washed with a solvent (e.g., acetone), dried, and reused.

    • Analyze the crude product mixture directly using the method below.

Protocol 2: Product Analysis by Gas Chromatography (GC-FID)

Objective: To quantify the conversion of m-cresol and the selectivity towards mono- and di-alkylated products.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of acetone or dichloromethane) in a GC vial.

  • Instrumentation:

    • Column: A capillary column suitable for separating phenolic isomers, such as a DB-5 or HP-INNOWax.

    • Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

    • Detector (FID): 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes. (This program should be optimized for your specific column and expected products).

  • Quantification:

    • Identify peaks based on the retention times of authentic standards (m-cresol, thymol, other mono-alkylated isomers, and if available, di-alkylated products).

    • Quantify the concentration of each component using the internal standard method or by creating a standard calibration curve for each analyte.[1] This is critical for accurate reporting.

Caption: Logical workflow for troubleshooting dialkylation issues.

References

  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.

  • Teodorescu, F., et al. (2017). (PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. ResearchGate.

  • Fletcher, J. C. Q. (2007). Thymol Synthesis via Alkylation of m-cresol with isopropanol. University of Cape Town.

  • Yadav, G. D., & Kulkarni, S. S. (2022). Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst. MDPI.

  • Climent, M. J., et al. (2004). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online.

  • O'Connor, C. T., et al. Alkylation of Phenol and m-Cresol Over Zeolites. Department of Chemical Engineering, University of Cape Town.

  • Filo. (2025). Friedel-Crafts Alkylation of Phenol Reaction.

  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions | Request PDF. ResearchGate.

  • Grabowska, E., et al. (2005). C-alkylation of m-cresol with n- and iso-propanol over iron catalyst. ResearchGate.

  • Zhang, Y., et al. (2014). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Catalysis Communications.

  • Wang, F., & J. A. Dumesic. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Journal of the American Chemical Society.

  • Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene?

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.

  • O'Connor, C. T., et al. (2001). Alkylation of Phenol and m-Cresol Over Zeolites | Request PDF. ResearchGate.

  • Cavani, F., et al. (2005). Enhancement of Regioselectivity in the Gas-phase Methylation of m-Cresol with Multifunctional Heterogeneous Catalysts. Catalysis of Organic Reactions.

  • Li, X., et al. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI.

  • Zhang, J., et al. (2021). The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol | Request PDF. ResearchGate.

  • Resasco, D. E., et al. (2014). Conversion of m-cresol as a function of reaction time during alkylation... ResearchGate.

  • Gevorgyan, V., et al. (2018). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. PMC.

  • Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS - Toxicological Profile for Cresols. NCBI Bookshelf.

  • Acevedo, C., et al. (2010). Study of Gas Phase m-Cresol Alkylation with Methanol on Solid Acid Catalysts | Request PDF. ResearchGate.

  • CyberLeninka. (n.d.). EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS.

  • J&K Scientific LLC. (2021). Phenol alkylation (Friedel-Crafts Alkylation).

  • Wikipedia. (n.d.). Friedel–Crafts reaction.

  • Csicsery, S. M. (1985). Catalysis by shape selective zeolites-science and technology. SciSpace.

  • University of Illinois Urbana-Champaign. (1987). Shape-Selective Catalysis with ZSM-5 Zeolites. Illinois Chemistry.

  • Wikipedia. (n.d.). Steric effects.

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?

  • Lopes, J. F., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A.

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para).

  • Kaeding, W. W. (1982). Shape selective reactions with zeolite catalysts: III. Selectivity in xylene isomerization, toluene-methanol alkylation, and toluene disproportionation over ZSM-5 zeolite catalysts. Semantic Scholar.

  • SIELC Technologies. (n.d.). HPLC Separation of m-Cresol Purple and Related Impurities.

  • Agency for Toxic Substances and Disease Registry. (1992). Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. NCBI.

  • Halgeri, A. B., & S. B. Umbarkar. (2007). Influence of zeolite composition on the selectivity of alkylation reaction for the synthesis of p-isobutylethylbenzene: a comput. Catalysis Eprints database.

Sources

Optimization

stability of 3-(3-methylphenoxy)propyl bromide in basic conditions

Welcome to the technical support center for 3-(3-methylphenoxy)propyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-methylphenoxy)propyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and use of this reagent, particularly under basic conditions.

Section 1: Fundamental Stability Considerations

3-(3-Methylphenoxy)propyl bromide is a primary alkyl halide. Its reactivity is principally governed by the competition between nucleophilic substitution (SN2) and base-induced elimination (E2) pathways.[1][2] Understanding the factors that influence these pathways is critical for successful experimentation.

The SN2 vs. E2 Competition:

  • SN2 (Substitution): As a primary alkyl halide, 3-(3-methylphenoxy)propyl bromide is sterically unhindered, making it an excellent substrate for SN2 reactions.[3][4] In this pathway, a nucleophile attacks the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide leaving group and the formation of a new bond. This is often the desired pathway in syntheses such as the Williamson ether synthesis.[5][6][7]

  • E2 (Elimination): The E2 reaction involves the abstraction of a proton from the carbon adjacent to the one bearing the bromine (the β-carbon) by a base, leading to the formation of an alkene.[8][9] While SN2 is generally favored for primary alkyl halides, the E2 pathway can become significant, especially with the use of strong, sterically hindered bases.[3][4][10]

The outcome of the reaction is highly dependent on four key factors: the nature of the base, the solvent, the temperature, and the structure of the substrate itself.

Section 2: Troubleshooting Guide

This section addresses common problems encountered when using 3-(3-methylphenoxy)propyl bromide in basic conditions.

Issue 1: Low or No Yield of the Desired SN2 Product

Q: I am attempting a Williamson ether synthesis by reacting 3-(3-methylphenoxy)propyl bromide with an alkoxide, but I'm getting a very low yield of my target ether. What could be the cause?

A: Low yields in SN2 reactions with this substrate can typically be traced to one of several issues:

  • Insufficiently Strong Base/Nucleophile: If you are generating your nucleophile (e.g., an alkoxide) in situ from an alcohol, the base used might not be strong enough to fully deprotonate the alcohol. This results in a low concentration of the active nucleophile.

    • Solution: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of your alcohol before adding the alkyl bromide. For phenols, a weaker base like potassium carbonate (K₂CO₃) is often sufficient.

  • Competing E2 Elimination: If you are using a strong, bulky base (e.g., potassium tert-butoxide), the E2 elimination pathway can outcompete the desired SN2 reaction.[3][4] The steric hindrance of the base makes it more likely to act as a base (abstracting a proton) rather than a nucleophile (attacking the carbon).

    • Solution: Switch to a strong, but less sterically hindered base/nucleophile, such as sodium ethoxide or sodium methoxide.[11]

  • Hydrolysis of the Alkyl Bromide: The presence of water can lead to hydrolysis of the C-Br bond, forming 3-(3-methylphenoxy)propan-1-ol.[12][13] This side reaction consumes your starting material.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If using a base like NaOH or KOH, consider using powdered, anhydrous forms or switching to a non-hydroxide base like NaH or K₂CO₃ in an aprotic solvent.

Issue 2: Formation of an Unexpected Alkene Byproduct

Q: My reaction is producing 3-methyl-1-(prop-1-en-1-yloxy)benzene alongside my desired product. How can I prevent this?

A: The formation of this alkene is a classic indicator of an E2 elimination reaction.[8][14] This pathway is favored by specific conditions:

  • Strong, Hindered Bases: As mentioned previously, bases like potassium tert-butoxide or lithium diisopropylamide (LDA) strongly favor elimination over substitution for primary alkyl halides.[3]

  • High Temperatures: Elimination reactions are generally favored over substitution reactions at higher temperatures.[15]

  • Solvent Choice: While less impactful for primary halides, the choice of solvent can play a role.

Solutions to Minimize Elimination:

  • Change the Base: This is the most effective solution. Use a strong nucleophile that is a relatively weak or unhindered base. Sodium iodide (in a Finkelstein reaction) or sodium azide are excellent nucleophiles that are weak bases. If an alkoxide is required, use the least hindered option possible (e.g., methoxide).

  • Lower the Reaction Temperature: Running the reaction at room temperature or even 0 °C can significantly favor the SN2 pathway.[15]

  • Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are known to accelerate SN2 reactions.[14]

Troubleshooting Flowchart

G start Low Yield or Unexpected Byproduct check_byproduct Is an alkene byproduct (e.g., 3-methyl-1-(prop-1-en-1-yloxy)benzene) observed? start->check_byproduct check_base What type of base was used? check_byproduct->check_base Yes check_conditions Review Reaction Conditions check_byproduct->check_conditions No strong_bulky Strong, Bulky Base (e.g., t-BuOK, LDA) check_base->strong_bulky strong_nonbulky Strong, Non-Bulky Base (e.g., NaH, NaOEt, K2CO3) check_base->strong_nonbulky weak_base Weak Base (e.g., NaHCO3) check_base->weak_base solution_e2 Primary Cause: E2 Elimination Favored. Solutions: 1. Switch to non-bulky base. 2. Lower reaction temperature. 3. Use polar aprotic solvent. strong_bulky->solution_e2 strong_nonbulky->check_conditions solution_base_strength Potential Cause: Incomplete Nucleophile Generation. Solution: Use a stronger base (e.g., NaH) to form the nucleophile. weak_base->solution_base_strength check_water Was water rigorously excluded? (Anhydrous solvent/reagents) check_conditions->check_water solution_hydrolysis Potential Cause: Hydrolysis of Alkyl Bromide. Solution: Use anhydrous conditions. check_water->solution_hydrolysis No check_water->solution_base_strength Yes G cluster_main Desired SN2 Pathway cluster_side Competing E2 Pathway A Primary Alkyl Halide (3-(3-methylphenoxy)propyl bromide) C Substitution Product (Ether) A->C B Strong, Non-Bulky Nucleophile (e.g., Naphthoxide) B->C SN2 Attack D Primary Alkyl Halide F Elimination Product (Alkene) D->F E Strong, Bulky Base (e.g., t-BuOK) E->F Proton Abstraction

Sources

Troubleshooting

Technical Support Center: Alkyl Bromide Hydrolysis During Aqueous Workup

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the unintended hydrolysis of alkyl bromide moieties during aqueous workup procedures. As Senior Application Scientists, we understand that unexpected side reactions can significantly impact yield and purity, leading to delays in research and development. This resource combines fundamental mechanistic principles with field-tested protocols to help you diagnose, prevent, and resolve issues related to alkyl bromide instability.

Frequently Asked Questions (FAQs)

Q1: What is alkyl bromide hydrolysis and why is it a concern during workup?

A1: Alkyl bromide hydrolysis is a nucleophilic substitution reaction where the bromide leaving group is replaced by a hydroxyl group (-OH) from water, converting the alkyl bromide into an alcohol.[1][2] This is a significant concern during aqueous workup because the very act of washing the organic layer with water or aqueous solutions introduces the reagent (water) necessary for this unwanted side reaction. This can lead to a decreased yield of the desired alkyl bromide product and the formation of an alcohol impurity that may be difficult to separate.

Q2: How can I tell if my alkyl bromide is hydrolyzing during workup?

A2: The primary indicators of alkyl bromide hydrolysis are a lower-than-expected yield of your product and the presence of a new, more polar spot on a Thin-Layer Chromatography (TLC) analysis of your crude product, which corresponds to the alcohol byproduct. Spectroscopic analysis of the crude material, such as Nuclear Magnetic Resonance (NMR), may also show characteristic peaks of the corresponding alcohol.

Q3: Are all alkyl bromides equally susceptible to hydrolysis?

A3: No, the susceptibility of an alkyl bromide to hydrolysis is highly dependent on its structure. The stability of the potential carbocation intermediate plays a crucial role.[3][4]

  • Tertiary alkyl bromides are the most susceptible to hydrolysis. They readily undergo hydrolysis via an SN1 mechanism because they can form a relatively stable tertiary carbocation intermediate.[1][5][6]

  • Secondary alkyl bromides can also undergo hydrolysis, typically through an SN1 mechanism, although at a slower rate than tertiary bromides.[6][7] Rearrangements to form more stable carbocations are a possibility with secondary systems.[6][8]

  • Primary alkyl bromides are the least reactive towards hydrolysis under neutral or acidic conditions because the formation of a primary carbocation is highly unfavorable.[5][7] However, under basic conditions, they can be susceptible to hydrolysis via an SN2 mechanism.[9]

  • Allylic and benzylic bromides are particularly prone to hydrolysis due to the resonance stabilization of the resulting carbocation intermediates.

Understanding the Mechanisms: SN1 and SN2 Hydrolysis

The two primary pathways for alkyl bromide hydrolysis are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reactions. The dominant mechanism is determined by the structure of the alkyl bromide.

SN1 Hydrolysis

This is a two-step mechanism that is prevalent for tertiary and secondary alkyl bromides.[3][10]

  • Step 1 (Rate-Determining): The carbon-bromine bond breaks heterolytically to form a carbocation intermediate and a bromide ion. This is the slow step of the reaction.[1][3]

  • Step 2 (Fast): A water molecule (the nucleophile) attacks the planar carbocation.[1]

  • Step 3 (Fast): A final deprotonation step yields the alcohol and a hydronium ion.[1]

SN1_Mechanism sub R₃C-Br ts1 Transition State 1 sub->ts1 Slow, Rate-Determining carbocation R₃C⁺ + Br⁻ ts1->carbocation ts2 Transition State 2 carbocation->ts2 Fast, H₂O attack oxonium R₃C-OH₂⁺ ts2->oxonium product R₃C-OH oxonium->product Fast, Deprotonation

Caption: SN1 hydrolysis mechanism of a tertiary alkyl bromide.

SN2 Hydrolysis

This is a single-step (concerted) mechanism that is more relevant for primary alkyl bromides, especially under basic conditions.[3] A water molecule (or more potently, a hydroxide ion) attacks the carbon atom from the side opposite to the bromine atom. This backside attack leads to an inversion of stereochemistry at the carbon center.[3]

SN2_Mechanism reactants HO⁻ + R-CH₂-Br transition_state [HO---CH₂(R)---Br]⁻ reactants->transition_state Single Step product HO-CH₂-R + Br⁻ transition_state->product

Caption: SN2 hydrolysis mechanism of a primary alkyl bromide.

Troubleshooting Guide: Diagnosing and Preventing Hydrolysis

If you suspect hydrolysis is compromising your reaction, use this decision tree to identify the cause and implement the appropriate solution.

Troubleshooting_Hydrolysis start Low Yield & Alcohol Impurity Detected q1 What is the structure of your alkyl bromide? start->q1 q2 What are the pH conditions of your aqueous wash? start->q2 q3 What is the temperature of the workup? start->q3 q4 Is the workup prolonged? start->q4 sub_type Tertiary/Secondary/Allylic/Benzylic Primary q1->sub_type ph_cond Acidic/Neutral Basic q2->ph_cond temp_cond Room Temp / Warm Cold q3->temp_cond time_cond Yes No q4->time_cond rec1 High Sₙ1 Risk: - Minimize contact time with water. - Use cold washes. - Avoid acidic conditions. sub_type:e->rec1:w Tertiary/Secondary etc. rec2 Low Sₙ1 Risk: - Hydrolysis is less likely under neutral/acidic conditions. sub_type:e->rec2:w Primary rec3 Sₙ1 Accelerated: - Neutralize if possible before workup. - Use a mild bicarbonate wash instead of strong acid. ph_cond:e->rec3:w Acidic/Neutral rec4 Sₙ2 Accelerated (for 1°): - Use a weak base (e.g., NaHCO₃) instead of a strong base (e.g., NaOH). - Keep temperature low. ph_cond:e->rec4:w Basic rec5 Increased Reaction Rate: - Perform all aqueous steps in an ice bath. temp_cond:e->rec5:w Room Temp / Warm rec6 Lower Reaction Rate: - Good practice, but other factors may be at play. temp_cond:e->rec6:w Cold rec7 Increased Opportunity for Hydrolysis: - Work efficiently. - Do not let layers sit for extended periods. time_cond:e->rec7:w Yes rec8 Minimized Opportunity: - Good practice. time_cond:e->rec8:w No

Caption: Decision tree for troubleshooting alkyl bromide hydrolysis during workup.

Field-Proven Protocols to Minimize Hydrolysis

Here are detailed experimental procedures designed to mitigate the risk of hydrolysis.

Protocol 1: Standard Workup for Hydrolytically Sensitive Alkyl Bromides

This protocol is recommended for tertiary, secondary, allylic, and benzylic bromides.

  • Cool the Reaction Mixture: Before beginning the workup, cool the reaction flask in an ice-water bath to approximately 0-5 °C. This slows the rate of all chemical reactions, including hydrolysis.

  • Quench with Cold Brine: Add ice-cold saturated aqueous sodium chloride (brine) solution to the reaction mixture instead of deionized water. The high salt concentration reduces the solubility of organic compounds in the aqueous phase and can decrease the activity of water.

  • Phase Separation: Transfer the mixture to a separatory funnel. Quickly drain the aqueous layer.

  • Wash with Cold, Weak Base (if necessary): If an acidic catalyst needs to be neutralized, wash the organic layer with a single portion of cold, saturated sodium bicarbonate (NaHCO₃) solution. Avoid strong bases like NaOH or KOH , as they can promote elimination reactions or SN2 hydrolysis.[6]

  • Final Brine Wash: Wash the organic layer one final time with cold brine to remove residual water and salts.

  • Drying and Solvent Removal: Drain the organic layer into a flask containing a generous amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Stir for 5-10 minutes, then filter to remove the drying agent. Concentrate the filtrate under reduced pressure.

Protocol 2: Non-Aqueous Workup

For extremely sensitive substrates, avoiding water altogether may be necessary.

  • Concentrate the Reaction Mixture: Remove the reaction solvent under reduced pressure.

  • Trituration/Filtration: Add a solvent in which your product is sparingly soluble but the impurities are soluble (e.g., cold hexanes). This may cause your product to precipitate. Collect the solid by filtration. Alternatively, if the impurities are insoluble, dissolve the crude mixture in a suitable solvent (e.g., dichloromethane) and filter to remove the insoluble materials.

  • Silica Gel Plug: If the product and impurities are both soluble, pass the concentrated crude mixture through a short plug of silica gel, eluting with a non-polar solvent to separate the desired alkyl bromide from more polar impurities.

Data Summary: Factors Influencing Hydrolysis Rate

FactorImpact on Hydrolysis RateRationale
Substrate Structure Tertiary > Secondary > PrimaryStability of the carbocation intermediate in SN1 reactions.[1][3]
Temperature Higher temperature increases the rateProvides the necessary activation energy for the reaction.
pH of Aqueous Phase Acidic or basic conditions can accelerate hydrolysisAcid can catalyze the cleavage of the C-Br bond in SN1 reactions. Strong bases are potent nucleophiles for SN2 reactions.[7][9]
Solvent Polarity More polar protic solvents increase the rate of SN1 hydrolysisPolar protic solvents stabilize the carbocation intermediate and the bromide leaving group.[11]
Contact Time Longer contact time increases the extent of hydrolysisProvides more opportunity for the reaction to occur.

Conclusion

The unintended hydrolysis of alkyl bromides during aqueous workup is a common but manageable problem. By understanding the underlying SN1 and SN2 mechanisms and the factors that influence their rates, researchers can make informed decisions to mitigate this unwanted side reaction. The key principles are to work at low temperatures, minimize contact time with the aqueous phase, use brine instead of water where possible, and carefully select the pH of washing solutions. For particularly sensitive substrates, a non-aqueous workup should be considered. By implementing these strategies, you can significantly improve the yield and purity of your desired alkyl bromide products.

References

  • Vertex AI Search. (2009, October 15). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.
  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity.
  • Google Patents. (1958). Production of alcohols by hydrolysis of alkyl bromides. US2819319A.
  • Dalal Institute. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
  • Scribd.
  • Chemistry Steps. (2024, November 22). Alkyl Halides to Alcohols.
  • Chemistry Steps. (2024, November 14).
  • ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis?
  • YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry.
  • Dalal Institute. SN2′, SNi′ and SET Mechanisms.
  • Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism.
  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
  • Organic Chemistry Portal.
  • Study.com. Solvolysis Reactions | Overview, Types & Mechanisms.
  • Vedantu. Solvolysis in Chemistry: Definition, Mechanism & Examples.
  • Journal of the Chemical Society (Resumed). (1937). The mechanism of hydrolysis and alcoholysis of alkyl halides: the reactions of methyl, ethyl, and tert.-butyl bromides with aqueous ethyl alcohol.
  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
  • BenchChem.
  • Unknown Source. Alkyl Halides.
  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides : r/Chempros.
  • Reddit. (2013, December 31). Doing an Sn2 substitution on an alkyl bromide with hydroxide without touching nitrile? : r/chemistry.
  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity.
  • Chemistry LibreTexts. (2020, May 30). 7.
  • Quora. (2016, October 11). What is the hydrolysis process of alkyl halides?
  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 1-(3-Bromopropoxy)-3-methylbenzene: A Comparative NMR Analysis Guide

Executive Summary 1-(3-Bromopropoxy)-3-methylbenzene (CAS: 54314-84-0) serves as a critical linker intermediate in the synthesis of PROTACs and other bivalent ligands. Its quality is defined not just by purity, but by th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromopropoxy)-3-methylbenzene (CAS: 54314-84-0) serves as a critical linker intermediate in the synthesis of PROTACs and other bivalent ligands. Its quality is defined not just by purity, but by the precise regiochemical outcome of its synthesis (O-alkylation vs. C-alkylation).

This guide provides a definitive H1 NMR characterization framework. Unlike generic spectral lists, this document compares the target spectrum against its specific synthetic precursors—m-cresol and 1,3-dibromopropane —to establish a self-validating protocol for confirming reaction success and identifying common impurities.

Part 1: Structural Anatomy & Proton Assignment

To validate the structure, we must map the specific electronic environments of the molecule. The molecule consists of a meta-substituted aromatic ring connected to a propyl bromide chain via an ether linkage.

Molecular Diagram & Proton Labels

The following diagram maps the protons to their respective chemical shifts.

G Figure 1: Proton Assignment Map for 1-(3-Bromopropoxy)-3-methylbenzene cluster_0 Chemical Structure Ar_Ring Aromatic Ring (Meta-Substituted) Ether_O -O- Linkage Ar_Ring->Ether_O Signal_B δ 6.7 - 7.2 ppm (m) Aromatic Protons Ar_Ring->Signal_B Ar_Me Ar-CH3 (Methyl Group) Ar_Me->Ar_Ring Signal_A δ 2.33 ppm (s) Ar-CH3 Ar_Me->Signal_A Propyl_1 CH2 (α to O) Ether_O->Propyl_1 Propyl_2 CH2 (Central) Propyl_1->Propyl_2 Signal_C δ 4.08 ppm (t) O-CH2 Propyl_1->Signal_C Propyl_3 CH2 (α to Br) Propyl_2->Propyl_3 Signal_D δ 2.30 ppm (quint) Central CH2 Propyl_2->Signal_D Bromine -Br Propyl_3->Bromine Signal_E δ 3.60 ppm (t) Br-CH2 Propyl_3->Signal_E

Caption: Logical mapping of chemical moieties to their specific H1 NMR signals. Note the distinct separation of the propyl chain protons.

Part 2: Comparative Performance Analysis

The "performance" of an NMR assay is measured by its ability to resolve the product from starting materials and side products. The table below contrasts the Target Product against the most common impurities found in the crude reaction mixture (Williamson ether synthesis).

Table 1: Diagnostic Shift Comparison (CDCl₃, 300-500 MHz)
Proton EnvironmentTarget Product (δ ppm)m-Cresol (Precursor)1,3-Dibromopropane (Precursor)Diagnostic Note
O-CH₂ (Ether)4.08 (t) N/AN/APrimary confirmation of O-alkylation.
CH₂-Br (Alkyl Bromide)3.60 (t) N/A3.55 (t)Product signal is slightly downfield vs. precursor due to the ether effect.
Central -CH₂- 2.30 (quint) N/A2.25 (quint)Often overlaps with Ar-CH₃.
Ar-CH₃ (Methyl)2.33 (s) 2.30 (s)N/ASinglet. Critical to distinguish from the quintet.
Aromatic Ring 6.70 – 7.20 (m) 6.6 – 7.1 (m)N/APattern changes slightly upon alkylation (loss of OH effect).
Phenolic -OH ABSENT 4.5 – 6.0 (br s) N/AAbsence confirms full conversion.
Key Analytical Insights
  • The "O-Alkylation" Check: The appearance of the triplet at 4.08 ppm is the definitive proof of ether formation. If this peak is missing, the reaction failed.

  • The "Purity" Check: The triplet at 3.60 ppm corresponds to the terminal bromide. If this peak shifts significantly upfield (to ~1-2 ppm) or disappears, the bromide may have hydrolyzed or cyclized.

  • Resolution of the 2.3 ppm Region: The aromatic methyl singlet (2.33 ppm) and the central methylene quintet (2.30 ppm) are often superimposed. In high-field NMR (500 MHz+), these resolve clearly. In lower fields (300 MHz), integration should sum to 5H (3H from methyl + 2H from methylene).

Part 3: Experimental Protocol

To ensure reproducibility and minimize solvent effects (which can shift the overlapping 2.3 ppm region), follow this standardized protocol.

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is the standard. It prevents the H-bonding shifts seen in DMSO-d6 and provides a clean window in the 2.0–2.5 ppm region.

  • Concentration: 10–15 mg of sample in 0.6 mL CDCl₃.

    • Why? High concentrations can cause stacking effects in aromatic rings, slightly shifting peaks.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.

Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Scans (NS): 16 scans are usually sufficient for >95% pure material. Use 64 scans if looking for trace impurities (<1%).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: The aromatic protons and methyl protons have different relaxation times. A short D1 can lead to integration errors, making the 5H peak at 2.3 ppm look smaller than it is.

Part 4: Decision Logic & Troubleshooting

Use this flowchart to interpret your spectrum and decide the next steps in your synthesis workflow.

DecisionTree Start Analyze H1 NMR Spectrum Check_OH Is there a broad singlet at 4.5 - 6.0 ppm? Start->Check_OH Check_Ether Is there a Triplet at ~4.08 ppm? Check_OH->Check_Ether No (Good) Result_SM FAIL: Unreacted m-Cresol Re-subject to base/alkylator Check_OH->Result_SM Yes (Bad) Check_Alkene Are there olefin peaks at 5.0 - 6.0 ppm? Check_Ether->Check_Alkene Yes Result_Fail FAIL: No Reaction Check_Ether->Result_Fail No Check_Integration Does the 2.3 ppm region integrate to ~5H? Check_Alkene->Check_Integration No Result_Elim FAIL: Elimination Product (Allyl ether formed) Check reaction temp Check_Alkene->Result_Elim Yes Result_Pure PASS: Pure Product Proceed to next step Check_Integration->Result_Pure Yes Check_Integration->Result_SM No (Excess SM)

Caption: Quality Assurance decision tree for evaluating crude reaction mixtures.

Common Impurity Profiles
  • Elimination (Allyl Ether): If the reaction is heated too high, the bromide eliminates to form an alkene. Look for multiplet signals between 5.0 – 6.0 ppm .

  • C-Alkylation: A rare side reaction in these conditions. It would retain the phenolic OH signal but show a propyl group elsewhere.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link

  • Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of methylbenzene (toluene). Advanced Organic Chemistry Revision Notes. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[3] SDBS No. 4682 (Anisole derivatives). Link

  • Sigma-Aldrich. (2024). 3-Phenoxypropyl bromide Product Specification & Spectral References. Link

Sources

Comparative

Structural Elucidation and Comparative NMR Analysis of 3-(3-Methylphenoxy)propyl Bromide

Strategic Overview 3-(3-Methylphenoxy)propyl bromide (also known as 1-(3-bromopropoxy)-3-methylbenzene) is a critical linker intermediate used in the synthesis of GPCR antagonists, antihistamines, and bladder control age...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

3-(3-Methylphenoxy)propyl bromide (also known as 1-(3-bromopropoxy)-3-methylbenzene) is a critical linker intermediate used in the synthesis of GPCR antagonists, antihistamines, and bladder control agents (e.g., Tolterodine analogs). Its purity is the rate-limiting factor in subsequent alkylation steps.

This guide provides a definitive C13 NMR structural assignment, contrasting the target molecule against its most persistent process impurities: the hydrolysis product (alcohol) and the dimerization byproduct .

Why C13 NMR?

While H1 NMR is faster, the aliphatic region of this molecule (propyl chain) often suffers from second-order coupling effects that obscure impurity identification. C13 NMR provides distinct, singlet resolution for the critical C-Br and C-O termini, serving as a superior "Go/No-Go" gate for process chemistry.

Comparative Analysis: Target vs. Alternatives (Impurities)

The following table contrasts the target molecule with its primary process alternatives. Use these values to validate reaction completion.

Table 1: Critical Shift Comparison (CDCl3, 100 MHz)
Carbon EnvironmentTarget: Propyl Bromide (δ ppm)Alt 1: Alcohol Impurity (δ ppm)Alt 2: Dimer Impurity (δ ppm)Diagnostic Action
Terminal -CH2-Br 32.4 N/AN/AKey Indicator. Absence confirms conversion.
Terminal -CH2-OH N/A~60.5 N/AIndicates hydrolysis (wet solvent).
Terminal -CH2-O-Ar 65.3 65.864.5 Dimer shifts upfield due to symmetry.
Aromatic Ipso (C-O) 158.8 158.9159.1Minimal change; poor diagnostic.

Process Insight: The disappearance of the signal at 32.4 ppm (C-Br) and the emergence of a signal at 64.5 ppm is the definitive signature of over-alkylation (Dimer formation).

Detailed C13 NMR Data Assignment

Solvent: CDCl3 (77.16 ppm reference) | Frequency: 100 MHz

Table 2: Full Structural Assignment
Carbon LabelChemical Shift (δ ppm)Assignment Logic (Electronic Effect)
1 (Ar-C-O) 158.8 Deshielded: Ipso to Oxygen (+Mesomeric effect).
3 (Ar-C-Me) 139.6 Deshielded: Ipso to Methyl group.
5 (Ar-C-H) 129.3 Meta: Minimal influence from Oxygen; typical benzene shift.
4 (Ar-C-H) 122.1 Para: Para to Oxygen.
6 (Ar-C-H) 115.2 Ortho: Ortho to Oxygen (shielded by resonance).
2 (Ar-C-H) 111.6 Ortho: Ortho to Oxygen and Methyl (most shielded).
α (O-CH2) 65.3 Deshielded: Directly attached to electronegative Oxygen.
γ (Br-CH2) 32.4 Deshielded: Heavy atom effect (Bromine). Critical Peak.
β (CH2) 32.2 Intermediate: Beta to both O and Br. Often overlaps with γ.
Me (CH3) 21.5 Shielded: Typical benzylic methyl.
Visualizing the Assignment

The following diagram maps the carbon environments to the shift data.

G cluster_aromatic Aromatic Ring (ppm) cluster_chain Propyl Linker (ppm) C1 C1 158.8 C2 C2 111.6 C1->C2 O O C1->O C3 C3 139.6 C2->C3 C4 C4 122.1 C3->C4 Me Me 21.5 C3->Me C5 C5 129.3 C4->C5 C6 C6 115.2 C5->C6 C6->C1 Ca α 65.3 Cb β 32.2 Ca->Cb Cg γ 32.4 Cb->Cg Br Br Cg->Br O->Ca

Figure 1: Carbon connectivity and chemical shift mapping. Note the close proximity of the β and γ carbons.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish the target from the "Dimer" impurity, follow this protocol.

Step 1: Sample Preparation
  • Mass: Dissolve 30–50 mg of the oil/solid in 0.6 mL of CDCl3 .

  • Additive (Optional): If the β/γ carbons (32.2/32.4 ppm) are overlapping, add 10% Benzene-d6 . The aromatic solvent induced shift (ASIS) will resolve the aliphatic triplets.

Step 2: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Proton-decoupled C13).

  • Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons (C1, C3) have long T1 relaxation times. A short D1 will suppress these diagnostic peaks.

  • Scans (NS): Minimum 256 scans (for S/N > 50:1).

Step 3: Logic Gate (Reaction Monitoring)

Use the flowchart below to interpret your spectrum during synthesis.

Workflow Start Acquire C13 Spectrum CheckBr Check 30-34 ppm region Start->CheckBr Decision1 Signal at ~32.4 ppm? CheckBr->Decision1 Pass Target Confirmed (Propyl Bromide) Decision1->Pass Yes Fail Check 60-65 ppm region Decision1->Fail No Decision2 Signal at ~60.5 ppm? Fail->Decision2 Impurity1 Hydrolysis Impurity (Alcohol) Decision2->Impurity1 Yes Impurity2 Dimer Impurity (Bis-phenoxy) Decision2->Impurity2 No (Only 65 ppm)

Figure 2: Decision tree for reaction monitoring and impurity identification.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4521 (m-Cresol derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Standard Reference for Additivity Rules).
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem. 1997, 62, 21, 7512–7515. [Link]

  • PubChem Compound Summary. "1-(3-bromopropoxy)-3-methylbenzene." National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Bromopropoxy vs. 3-Chloropropoxy Analogs in Nucleophilic Substitution

For researchers and drug development professionals engaged in the synthesis of novel molecular entities, the choice between a 3-bromopropoxy and a 3-chloropropoxy analog as a synthetic precursor is a critical decision th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals engaged in the synthesis of novel molecular entities, the choice between a 3-bromopropoxy and a 3-chloropropoxy analog as a synthetic precursor is a critical decision that directly impacts reaction efficiency, yield, and overall synthetic strategy. While both serve as valuable three-carbon linkers susceptible to nucleophilic attack, their reactivity profiles are distinct. This guide provides an in-depth comparison of these two analogs, grounded in fundamental chemical principles and supported by illustrative experimental data, to empower researchers to make informed decisions in their synthetic endeavors.

The Decisive Factor: Leaving Group Ability

The difference in reactivity between the 3-bromopropoxy and 3-chloropropoxy moieties in nucleophilic substitution reactions is fundamentally governed by the nature of the halogen atom, which functions as the leaving group. In both SN1 and SN2 reaction mechanisms, the rate of reaction is influenced by the facility with which the carbon-halogen bond cleaves and the stability of the resulting halide anion.

Two primary factors dictate the leaving group ability of halogens:

  • Carbon-Halogen Bond Strength: As one descends the halogen group, the atomic radius increases, leading to longer and weaker carbon-halogen bonds. The C-Br bond is inherently weaker and thus requires less energy to break than the C-Cl bond.

  • Stability of the Halide Anion: A good leaving group must be stable on its own after departing from the substrate. The stability of the halide anion (X⁻) is inversely related to its basicity. Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is a weaker base and therefore a more stable anion than Cl⁻.[1][2] The larger size of the bromide ion allows for the negative charge to be dispersed over a greater volume, further enhancing its stability.[1]

Consequently, the established order of leaving group ability for halogens is I > Br > Cl > F.[1][2] This principle dictates that, all other factors being equal, a 3-bromopropoxy analog will be a more reactive electrophile in nucleophilic substitution reactions than its 3-chloropropoxy counterpart.

Visualizing the Reaction Pathway: The SN2 Mechanism

For primary alkyl halides, such as the 3-halopropoxy analogs, the predominant mechanism for nucleophilic substitution is the SN2 (Substitution Nucleophilic Bimolecular) pathway. This is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[3]

Figure 1. Generalized SN2 reaction mechanism (X = Br or Cl).

The energy of the transition state is a critical determinant of the reaction rate. Due to the lower bond dissociation energy of the C-Br bond, the transition state for the reaction involving the 3-bromopropoxy analog is lower in energy, leading to a faster reaction rate compared to the 3-chloropropoxy analog.

Quantitative Comparison: Reactivity Trends

While specific kinetic data for a wide range of 3-bromopropoxy and 3-chloropropoxy analogs are not extensively tabulated in the literature, the relative reactivity can be inferred from studies on simpler, analogous primary alkyl halides. The general trend of R-Br being more reactive than R-Cl holds true.

The table below presents illustrative relative rate data for the SN2 reaction of ethyl halides with a common nucleophile. This serves as a reasonable proxy for the expected difference in reactivity between the 3-halopropoxy analogs.

SubstrateLeaving GroupRelative Rate (SN2 with I⁻ in Acetone)C-X Bond Dissociation Energy (kJ/mol)
R-CH₂-ClCl1~351
R-CH₂-BrBr~60-100~293

Table 1. Illustrative comparison of reactivity and bond energies for primary alkyl chlorides vs. bromides. The relative rates are generalized from typical textbook examples and demonstrate the significantly higher reactivity of alkyl bromides in SN2 reactions.

As the data illustrates, primary alkyl bromides can be expected to react tens to hundreds of times faster than their corresponding chlorides under identical SN2 conditions. This substantial difference in reactivity has profound implications for experimental design. Reactions with 3-bromopropoxy analogs can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) and may proceed to completion where the analogous chloro-compound is unreactive.[4]

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of specific 3-bromopropoxy and 3-chloropropoxy analogs, researchers can employ well-established qualitative or quantitative methods.

Qualitative Comparison: The Finkelstein Reaction

A rapid and effective method for visually comparing the reactivity of alkyl halides is to observe the rate of precipitation in the Finkelstein reaction. This SN2 reaction involves treating the alkyl halide with a solution of sodium iodide in acetone.

Principle: Sodium iodide (NaI) is soluble in acetone, while sodium chloride (NaCl) and sodium bromide (NaBr) are not. As the substitution reaction proceeds, the resulting sodium halide precipitates out of the solution, providing a visual indicator of the reaction's progress. The faster the precipitate forms, the more reactive the alkyl halide.

Step-by-Step Protocol:

  • Preparation: Label two clean, dry test tubes, one for the 3-bromopropoxy analog and one for the 3-chloropropoxy analog.

  • Reagent Addition: To each test tube, add 1 mL of a 15% solution of sodium iodide in acetone.

  • Substrate Addition: Add 2-3 drops of the respective 3-halopropoxy analog to each test tube.

  • Observation: Stopper and shake both tubes simultaneously. Observe the formation of a precipitate (cloudiness).

  • Analysis: The 3-bromopropoxy analog is expected to form a precipitate of NaBr significantly faster than the 3-chloropropoxy analog forms a precipitate of NaCl. The chloro-analog may require gentle warming to observe a reaction in a reasonable timeframe.[5]

Quantitative Comparison: Kinetic Monitoring via Chromatography

For a precise, quantitative comparison, the reaction progress can be monitored over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Principle: By taking aliquots from the reaction mixture at specific time intervals and analyzing the concentration of the starting material and/or product, a rate constant for the reaction can be determined. Comparing the rate constants for the bromo- and chloro-analogs provides a quantitative measure of their relative reactivity.

Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Monitoring cluster_analysis Data Analysis A Prepare separate reaction flasks for bromo- and chloro-analogs with a chosen nucleophile and solvent. B Equilibrate both flasks to the desired reaction temperature. A->B C Initiate reactions by adding the nucleophile (t=0). B->C D Withdraw aliquots at timed intervals (e.g., 5, 10, 20, 40, 60 min). C->D E Quench the reaction in each aliquot immediately. D->E F Analyze aliquots by GC or HPLC to determine concentrations of reactant and product. E->F G Plot ln([Reactant]) vs. time to determine the pseudo-first-order rate constant (k). F->G H Compare the calculated rate constants (k_bromo vs. k_chloro). G->H

Figure 2. General workflow for quantitative kinetic analysis.

Generalized Protocol for SN2 Kinetic Study:

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the 3-halopropoxy analog and an internal standard in a suitable solvent (e.g., acetonitrile, DMF).

  • Initiation: Add a solution of the chosen nucleophile (e.g., sodium azide, potassium cyanide) to initiate the reaction, marking this as time zero. The nucleophile should be in excess to ensure pseudo-first-order kinetics.[6]

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench each aliquot by diluting it in a solvent mixture that stops the reaction (e.g., by rapid cooling and dilution).

  • Analysis: Analyze the quenched aliquots by GC or HPLC to quantify the disappearance of the starting material relative to the internal standard.

  • Data Processing: Plot the natural logarithm of the concentration of the 3-halopropoxy analog (ln[RX]) versus time. For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to -k, where k is the pseudo-first-order rate constant.

  • Comparison: The ratio of the rate constants (kbromo / kchloro) provides the quantitative measure of the relative reactivity of the two analogs under the chosen conditions.

Conclusion and Practical Recommendations

The fundamental principles of organic chemistry unequivocally establish that 3-bromopropoxy analogs are more reactive electrophiles than their 3-chloropropoxy counterparts in nucleophilic substitution reactions. This heightened reactivity stems from the weaker carbon-bromine bond and the superior stability of the bromide anion as a leaving group.

For the practicing researcher, this translates into the following key considerations:

  • Reactivity vs. Cost: 3-chloropropoxy analogs are often more economical and readily available starting materials. However, the potential for sluggish or incomplete reactions may necessitate harsher conditions, which can lead to side reactions and lower overall yields.

  • Mild Conditions: For sensitive substrates or complex syntheses where mild reaction conditions are paramount, the 3-bromopropoxy analog is the superior choice, offering faster reaction rates at lower temperatures.

  • Process Optimization: When developing a scalable synthetic route, the higher reactivity of the bromo-analog can lead to improved throughput and process efficiency. However, for large-scale manufacturing, the cost differential of the starting materials may favor the development of a robust process using the chloro-analog, despite the potentially more challenging reaction conditions.

By understanding the intrinsic differences in reactivity and employing the experimental protocols outlined in this guide, researchers can strategically select the optimal 3-halopropoxy analog to achieve their synthetic goals efficiently and effectively.

References

  • Perpusnas. (2025, December 4). SN2 Reactivity Order Of Halides: A Quick Guide.
  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions.
  • Studylib. (n.d.). SN1 & SN2 Reactions: Alkyl Halide Reactivity Lab.
  • YouTube. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction.
  • Benchchem. (2025, March 5). (3-Bromopropyl)benzene: A Versatile Chemical Intermediate.
  • Scribd. (2020, September 11). Alkyl Halide Reactivity in SN1 and SN2.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring the Synthesis and Utility of Bromopropylamine Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry.
  • WebAssign. (n.d.). Lab 5 - SN2 Reactions of Alkyl Halides.
  • Michigan State University. (n.d.). Alkyl Halide Reactivity.
  • PMC. (2021, August 21). Studies towards the Synthesis of Novel 3-Aminopropoxy-Substituted Dioxins Suitable for the Development of Aptamers for Photonic Biosensor Applications.
  • ACS Publications. (n.d.). Quantitative Correlation of Relative Rates. Comparison of Hydroxide Ion with Other Nucleophilic Reagents toward Alkyl Halides, Esters, Epoxides and Acyl Halides.
  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
  • King Saud University. (2022, August 28). Nucleophilic Substitution Reactions.
  • RSC Publishing. (n.d.). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups.

Sources

Validation

A Comparative Guide to Purity Analysis of 1-(3-Bromopropoxy)-3-methylbenzene Reference Standard

This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of the 1-(3-Bromopropoxy)-3-methylbenzene reference standard. Designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of the 1-(3-Bromopropoxy)-3-methylbenzene reference standard. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to reference standard qualification.

The US Food and Drug Administration (FDA) mandates that reference standards must be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[1] This principle is fundamental to ensuring the accuracy of analytical data in pharmaceutical development, where reference standards serve as the benchmark for quantifying active pharmaceutical ingredients (APIs) and their impurities.[2][3]

For a compound like 1-(3-Bromopropoxy)-3-methylbenzene, which may serve as a key starting material, intermediate, or a potential impurity itself, establishing a well-characterized reference standard is non-negotiable. This guide details a multi-faceted, orthogonal approach to purity analysis, ensuring that all potential impurities—organic, inorganic, and residual solvents—are comprehensively evaluated.

The Orthogonal Approach to Purity Assessment

A single analytical method is rarely sufficient to declare a reference standard's purity. Impurities with different physicochemical properties may not be detectable by one technique alone. For instance, a High-Performance Liquid Chromatography (HPLC) method may miss impurities that lack a UV chromophore, while Gas Chromatography (GC) is unsuitable for non-volatile compounds.[4] Therefore, a battery of orthogonal (independent) analytical techniques is employed to build a complete and trustworthy purity profile.

Orthogonal_Methods cluster_Purity Purity Assignment for 1-(3-Bromopropoxy)-3-methylbenzene cluster_MassBalance Final Purity Calculation (Mass Balance) Main 1-(3-Bromopropoxy)-3-methylbenzene Reference Standard HPLC HPLC-UV (Non-volatile organic impurities) Main->HPLC GC GC-FID/MS (Volatile organic impurities) Main->GC qNMR qNMR (Absolute Molar Purity) Main->qNMR DSC DSC (Purity of crystalline solid) Main->DSC KF Karl Fischer (Water Content) Main->KF ROI Residue on Ignition (Inorganic Impurities) Main->ROI Formula Purity (%) = 100% - (% Organic Impurities + % Water + % Inorganic Impurities) HPLC->Formula GC->Formula qNMR->Formula DSC->Formula KF->Formula ROI->Formula caption Fig 1. Orthogonal methods for reference standard purity. qNMR_Workflow cluster_qNMR qNMR Purity Analysis Workflow A 1. Accurately weigh Analyte & Certified Standard B 2. Dissolve in Deuterated Solvent A->B C 3. Acquire ¹H NMR Spectrum (Optimized for Quantification) B->C D 4. Process Data (Phasing, Baseline Correction) C->D E 5. Integrate Analyte & Standard Peaks D->E F 6. Calculate Purity using Standard Equation E->F caption Fig 2. Step-by-step workflow for qNMR analysis.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromopropoxy)-3-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(3-Bromopropoxy)-3-methylbenzene
© Copyright 2026 BenchChem. All Rights Reserved.